Des(isopropoxyethyl) Bisoprolol-d7
説明
特性
分子式 |
C₁₃H₁₄D₇NO₃ |
|---|---|
分子量 |
246.35 |
同義語 |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol-d7; H 119/68-d7; |
製品の起源 |
United States |
Comprehensive Technical Guide on Des(isopropoxyethyl) Bisoprolol-d7: Structural Characterization, Exact Mass, and Analytical Workflows
Introduction to Bisoprolol Impurity Profiling
Bisoprolol is a highly selective beta-1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure. During drug formulation, stability testing, and pharmacokinetic (PK) profiling, identifying and quantifying its impurities and metabolites is critical for regulatory compliance. One major pharmacopeial impurity and known metabolite is Des(isopropoxyethyl) bisoprolol (officially designated as Bisoprolol EP Impurity A) .
To accurately quantify this impurity in complex biological matrices (e.g., plasma, urine) or active pharmaceutical ingredients (APIs), stable isotope-labeled internal standards (SIL-IS) are required. Des(isopropoxyethyl) bisoprolol-d7 serves as the gold standard for this purpose, offering optimal compensation for matrix effects and ionization fluctuations during liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Structural Elucidation and Physicochemical Properties
Causality in Structural Design: The "des(isopropoxyethyl)" nomenclature indicates the cleavage of the isopropoxyethyl ether side chain ( −CH2CH2OCH(CH3)2 ) from the para-position of the bisoprolol benzyl ring, leaving a terminal hydroxymethyl group ( −CH2OH ).
In the d7 isotopologue, seven hydrogen atoms on the isopropylamine moiety are replaced by deuterium ( −NH−CD(CD3)2 ). This specific labeling site is strategically chosen: the carbon-deuterium bonds on the isopropyl group are metabolically stable (resisting H/D exchange in aqueous solutions) and ensure that the mass shift is retained during collision-induced dissociation (CID) in the mass spectrometer.
Table 1: Comparative Physicochemical and Mass Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Precursor Ion [M+H]+ (m/z) |
| Bisoprolol | C18H31NO4 | 325.45 | 325.2253 | 326.2 |
| Des(isopropoxyethyl) bisoprolol | C13H21NO3 | 239.31 | 239.1521 | 240.2 |
| Des(isopropoxyethyl) bisoprolol-d7 | C13H14D7NO3 | 246.35 | 246.1961 | 247.2 |
Mechanistic Role in Mass Spectrometry (MS/MS)
In my experience as a Senior Application Scientist developing high-throughput LC-MS/MS assays for beta-blockers, the primary challenge is matrix suppression and isobaric interference. When the mass difference between the analyte and the SIL-IS is too small (e.g., +3 Da or less), natural isotopic distribution can cause cross-talk in Multiple Reaction Monitoring (MRM) channels. The +7 Da shift in Des(isopropoxyethyl) bisoprolol-d7 completely circumvents this issue.
During CID, the ether linkage of the beta-blocker is cleaved, yielding a characteristic amine-containing product ion.
-
For the unlabeled impurity, the precursor m/z 240.2 fragments to yield the [C6H14NO]+ ion at m/z 116.1 .
-
For the d7-labeled standard, the precursor m/z 247.2 fragments to yield the [C6H7D7NO]+ ion at m/z 123.2 .
Because both the precursor and the product ions maintain the strict +7 Da mass difference, the MRM channels are completely orthogonal, ensuring absolute quantitative trustworthiness.
LC-MS/MS workflow and MRM transition logic for Des(isopropoxyethyl) bisoprolol-d7 quantification.
Experimental Protocol: Self-Validating LC-MS/MS Quantification
To ensure high trustworthiness and adhere to stringent analytical standards, the following protocol incorporates a self-validating system to check for isotopic interference and matrix suppression.
Materials:
-
Analyte: Des(isopropoxyethyl) bisoprolol (Reference Standard)
-
Internal Standard: Des(isopropoxyethyl) bisoprolol-d7 (SIL-IS)
-
Matrix: Human Plasma (K2EDTA)
Step-by-Step Methodology:
-
Standard Preparation: Prepare a master stock of Des(isopropoxyethyl) bisoprolol-d7 at 1.0 mg/mL in methanol. Dilute to a working IS solution of 50 ng/mL in 50% acetonitrile/water.
-
Sample Spiking (The Self-Validation Step): Aliquot 100 µL of plasma samples, calibration standards, and Quality Control (QC) samples into a 96-well plate. Add 20 µL of the working IS solution to all wells except the double-blank.
-
Scientific Rationale: Analyzing a double-blank (no analyte, no IS) alongside a single-blank (IS only) validates the absence of D0 (unlabeled) contamination within the D7 standard. If the single-blank shows a peak at the analyte's MRM transition, the D7 standard is contaminated, and the assay's Lower Limit of Quantification (LLOQ) must be adjusted.
-
-
Liquid-Liquid Extraction (LLE): Add 400 µL of methyl tert-butyl ether (MTBE) to each well. Vortex for 10 minutes, then centrifuge at 4000 x g for 5 minutes.
-
Causality: LLE is explicitly chosen over protein precipitation because MTBE selectively extracts the lipophilic amine while leaving polar phospholipids behind in the aqueous layer. This drastically reduces ion suppression in the ESI source, ensuring a stable signal .
-
-
Evaporation and Reconstitution: Transfer 300 µL of the organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A (0.1% formic acid in water).
-
UPLC Separation: Inject 5 µL onto an ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 µm). Run a gradient from 5% to 80% Mobile Phase B (Methanol) over 2 minutes.
-
MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the MRM transitions:
-
Analyte: m/z 240.2 → 116.1
-
IS: m/z 247.2 → 123.2
-
Synthesis and Isotopic Enrichment Strategy
For researchers involved in custom synthesis or procurement, understanding the synthesis pathway of the d7 standard is crucial for assessing its purity. The synthesis typically involves the alkylation of p-hydroxybenzyl alcohol with epichlorohydrin in a basic medium to form an epoxide intermediate. This intermediate is then subjected to a ring-opening nucleophilic attack by isopropylamine-d7 . The use of the pre-labeled amine ensures >99% isotopic purity and prevents the scrambling of deuterium atoms that can occur with late-stage H/D exchange methods .
Conclusion
The rigorous characterization of Des(isopropoxyethyl) bisoprolol-d7—specifically its exact mass of 246.1961 Da and its unique fragmentation profile—makes it an indispensable tool in pharmaceutical analysis. By leveraging the +7 Da mass shift, analytical scientists can develop robust, interference-free LC-MS/MS assays that meet the stringent validation criteria of regulatory bodies (e.g., FDA, EMA) for impurity profiling and pharmacokinetic monitoring.
References
-
Title: Influence of CYP2D6 and CYP3A5 Polymorphisms on the Pharmacokinetics and Pharmacodynamics of Bisoprolol in Hypertensive Chinese Patients Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
Stability and Storage Protocols for Des(isopropoxyethyl) Bisoprolol-d7: A Comprehensive Technical Guide
Executive Summary
Des(isopropoxyethyl) bisoprolol-d7 is a highly specialized stable isotope-labeled (SIL) standard critical for the bioanalytical quantification of bisoprolol and its primary degradation products. Because its structural integrity directly dictates the accuracy of LC-MS/MS pharmacokinetic assays, understanding its chemical vulnerabilities is paramount. This whitepaper deconstructs the degradation mechanisms of des(isopropoxyethyl) bisoprolol-d7 and establishes field-validated, self-monitoring protocols for its optimal storage and handling.
Chemical Ontology & Structural Vulnerabilities
Des(isopropoxyethyl) bisoprolol-d7, widely recognized in pharmacopeial literature as the deuterated analog of Bisoprolol EP Impurity A 1, is characterized by the molecular formula C13H14D7NO3 and a molecular weight of 246.35 g/mol 2.
Unlike the parent bisoprolol molecule, this compound lacks the protective isopropoxyethyl ether extension, exposing a terminal benzylic alcohol. This structural difference introduces three primary vectors for degradation:
-
Oxidative Susceptibility: The benzylic carbon is highly prone to radical-mediated oxidation. Exposure to atmospheric oxygen and UV light catalyzes the conversion of the benzylic alcohol to a 4-hydroxybenzaldehyde derivative .
-
Thermal Cleavage: Under elevated temperatures (>70°C), the molecule undergoes further degradation, including scission of the central ether linkage 3.
-
Isotopic Integrity: The seven deuterium atoms are localized on the isopropyl group (-CD(CD3)2). While aliphatic C-D bonds are inherently resistant to H/D exchange, prolonged exposure to protic solvents (e.g., water, non-deuterated alcohols) at extreme pH can compromise the isotopic enrichment, leading to inaccurate quantification 4.
Fig 1. Primary chemical degradation pathways of des(isopropoxyethyl) bisoprolol-d7.
Optimal Storage Matrix & Preservative Protocols
To arrest the kinetic degradation pathways described above, strict storage protocols must be enforced. The causality behind these choices is rooted in fundamental physical chemistry:
-
Temperature Control: Solid powders and primary stock solutions must be stored at -20°C. This thermal baseline suppresses the kinetic energy required for thermal cleavage and slows oxidative reactions, ensuring stability for ≥4 years 5. Working solutions can be kept at 2-8°C for short-term use 6.
-
Atmospheric Displacement: Vials should be purged with Argon rather than Nitrogen. Because Argon is approximately 38% denser than air (and significantly denser than Nitrogen), it settles heavily over the solid or solvent, creating a robust, undisturbed barrier against atmospheric moisture and oxygen 4.
-
Aprotic Solvent Selection: Stock solutions must be prepared in high-purity, aprotic solvents (e.g., LC-MS grade Acetonitrile) to prevent solvolysis and eliminate the risk of H/D exchange associated with protic matrices 4.
Quantitative Stability Data Summary
| Storage State | Solvent Matrix | Temperature | Max Duration | Acceptable Degradation |
| Solid Powder | Neat (Argon Purged) | -20°C | ≥ 4 Years | < 1.0% |
| Stock Solution | Acetonitrile (Aprotic) | -20°C | 6–12 Months | < 2.0% |
| Working Aliquot | Mobile Phase / ACN | 2–8°C | 7–14 Days | < 5.0% |
| Autosampler | Matrix-matched | 4°C | 48–72 Hours | < 5.0% |
Self-Validating Experimental Workflow for Stability Assessment
A standard is only as reliable as its validation protocol. The following step-by-step workflow establishes a self-monitoring system to verify the integrity of des(isopropoxyethyl) bisoprolol-d7 prior to bioanalytical application.
Step 1: Thermal Equilibration (Critical Step)
-
Causality: Opening a -20°C vial in ambient air immediately condenses atmospheric moisture into the standard, initiating hydrolysis and H/D exchange.
-
Action: Transfer the sealed vial from -20°C to a desiccator. Allow 60 minutes for the vial to reach 25°C before breaking the seal 4.
Step 2: Stock Solution Preparation
-
Action: Accurately weigh the standard and dissolve in 100% LC-MS grade Acetonitrile to achieve a 1.0 mg/mL concentration. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Step 3: Argon Aliquotting
-
Causality: Repeated freeze-thaw cycles of a single master stock degrade the compound via repeated thermal shock and oxygen exposure.
-
Action: Divide the stock into 50 µL single-use aliquots in amber glass vials (to block UV-induced radical formation). Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before immediately capping.
Step 4: Freeze-Thaw & Autosampler Validation (Self-Validation)
-
Action: To validate the standard's stability in the specific laboratory environment, subject three aliquots to three cycles of freezing (-20°C) and thawing (room temperature). Analyze these alongside a freshly prepared Time-Zero (T0) standard using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode [[7]]().
-
Acceptance Criteria: The peak area ratio of the freeze-thaw samples must remain within ±5.0% of the T0 standard.
Fig 2. Self-validating handling and storage workflow for deuterated internal standards.
References
-
EvitaChem. "Buy Des(isopropoxyethyl) Bisoprolol-d7 (EVT-1501641) - EvitaChem". 2
-
CymitQuimica. "CAS 62572-93-4: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol".1
-
SHD-Pub. "Forced degradation studies and structural characterization of related substances of bisoprolol fumarate...".
-
Impactfactor. "Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity...". 3
-
Benchchem. "Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions". 4
-
Cayman Chemical. "PRODUCT INFORMATION - Cayman Chemical". 5
-
PMC (NIH). "Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method...".7
-
KM Pharma. "COA - Bisoprolol EP Impurity A". 6
Sources
- 1. CAS 62572-93-4: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propo… [cymitquimica.com]
- 2. evitachem.com [evitachem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity Analysis of Des(isopropoxyethyl) Bisoprolol-d7 Standards: A Mechanistic and Methodological Guide
Executive Summary
In the rigorous landscape of drug development and bioanalysis, the precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is heavily dependent on the integrity of internal standards. This whitepaper provides an in-depth technical framework for evaluating the isotopic purity of des(isopropoxyethyl) bisoprolol-d7 , a critical stable isotope-labeled internal standard (SIL-IS). By exploring the causality of mass spectrometric cross-talk and detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide equips analytical scientists with the methodologies required to ensure regulatory compliance and assay robustness.
The Criticality of SIL-IS Purity in Bioanalysis
Des(isopropoxyethyl) bisoprolol, officially recognized as Bisoprolol EP Impurity A, is a critical pharmacopeial impurity and a known metabolic byproduct of the β1-adrenergic receptor antagonists bisoprolol and metoprolol (1)[1].
In advanced bioanalytical workflows, accurate quantification of this analyte necessitates a stable isotope-labeled internal standard (SIL-IS) to dynamically compensate for matrix effects, extraction recovery variations, and ionization fluctuations (2)[2]. The d7-labeled variant—des(isopropoxyethyl) bisoprolol-d7—is the preferred standard because its 7 Da mass shift effectively bypasses the natural isotopic envelope (M+1, M+2) of the unlabeled analyte, preventing natural isotopic overlap (3)[3].
However, synthesizing a 100% isotopically pure d7 standard is chemically improbable. Trace amounts of lower isotopologues (d0 through d6) inevitably remain. If the d0 species (unlabeled analyte) is present within the standard, it directly contributes a false-positive signal to the primary analyte’s mass transition, a phenomenon known as mass spectrometric cross-talk (4)[4].
Mechanistic Principles: Cross-Talk and System Non-Linearity
Understanding the causality behind isotopic interference is crucial for assay development. In LC-MS/MS, the SIL-IS is added at a constant concentration—typically matched to 1/3 to 1/2 of the assay's Upper Limit of Quantification (ULOQ)—across all samples, including blanks and low-concentration calibrators (2)[2].
The Causality of LLOQ Degradation: Because the SIL-IS concentration is high and constant, even a fractional d0 impurity introduces a fixed baseline signal in the analyte channel. For example, if the analyte's Lower Limit of Quantification (LLOQ) is 1.0 ng/mL and the IS is spiked at 50 ng/mL, a mere 0.5% d0 impurity in the IS contributes 0.25 ng/mL of false analyte signal. This represents a 25% artificial inflation of the LLOQ, causing severe accuracy failures. Furthermore, studies demonstrate that cross-talk between an analyte and its SIL-IS exacerbates quantification errors when the LC-MS/MS system exhibits non-linear response behaviors (5)[5].
Mechanism of mass spectrometric cross-talk caused by d0 isotopic impurities in SIL-IS.
Experimental Protocol: LC-HRMS Isotopic Purity Assessment
To establish a self-validating system, the isotopic purity must be empirically determined using High-Resolution Mass Spectrometry (HRMS) before the SIL-IS is approved for quantitative assays.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 100 ng/mL neat solution of des(isopropoxyethyl) bisoprolol-d7 in 50:50 Methanol:Water (v/v) with 0.1% formic acid. Prepare a matching solvent blank to rule out system carryover.
-
Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Fast linear gradient from 5% B to 95% B over 3 minutes. (Causality: A rapid gradient ensures the analyte and SIL-IS co-elute as a single sharp peak, maximizing the signal-to-noise ratio for trace isotopologue detection).
-
-
Mass Spectrometric Detection (HRMS): Operate in Positive Electrospray Ionization (ESI+) mode. Set the mass analyzer resolution to ≥ 70,000 (at m/z 200) to resolve isobaric background interferences.
-
Data Extraction: Extract the exact masses for the[M+H]+ ions of the d0 through d7 species using a narrow mass tolerance (e.g., 5 ppm).
Step-by-step self-validating workflow for LC-HRMS isotopic purity assessment.
Data Presentation and Quantitative Analysis
The theoretical exact masses for the protonated species ([M+H]+) must be calculated to extract the correct ion chromatograms. Des(isopropoxyethyl) bisoprolol (C13H21NO3) has a nominal mass of 239 Da.
Table 1: Theoretical Exact Masses for Des(isopropoxyethyl) Bisoprolol Isotopologues
| Isotopologue | Molecular Formula | Exact Mass [M+H]+ (m/z) | Mass Shift (Da) |
| d0 (Analyte) | C13H22NO3+ | 240.1600 | 0.0000 |
| d1 | C13H21D1NO3+ | 241.1663 | +1.0063 |
| d2 | C13H20D2NO3+ | 242.1726 | +2.0126 |
| d3 | C13H19D3NO3+ | 243.1788 | +3.0188 |
| d4 | C13H18D4NO3+ | 244.1851 | +4.0251 |
| d5 | C13H17D5NO3+ | 245.1914 | +5.0314 |
| d6 | C13H16D6NO3+ | 246.1977 | +6.0377 |
| d7 (SIL-IS) | C13H15D7NO3+ | 247.2039 | +7.0439 |
Correction Algorithms: To calculate the isotopic purity and the specific d0 contribution, integrate the peak areas for all extracted ion chromatograms (EICs). The percentage of the d0 impurity is calculated as: % d0 Impurity = (Area_d0 / Σ(Area_d0 to Area_d7)) × 100
If the d0 contribution is significant, mathematical correction algorithms must be applied during routine sample analysis. This involves calculating the impurity contribution based on the measured IS area and subtracting it from the measured analyte area (4)[4].
Trustworthiness and Self-Validating Systems
A protocol is only as reliable as its internal controls. To ensure this isotopic purity assessment functions as a self-validating system, two critical mechanistic checks must be embedded into the data review process:
-
Isotope Effect Verification: Deuterium labeling can cause slight retention time shifts due to differences in lipophilicity and zero-point energy (3)[3]. The protocol must verify that the d7 peak apex is within ±0.05 minutes of the d0 peak apex to ensure identical matrix suppression. While 13C or 15N labels minimize this, co-elution must be strictly validated for deuterated compounds (3)[3].
-
H/D Exchange Check: The d7 label must be positioned on a stable carbon backbone (e.g., the isopropyl group). Labile protons will rapidly exchange with the protic mobile phase, leading to an artificial inflation of lower isotopologues (d6, d5) during the LC run (3)[3]. The HRMS data must be reviewed for unexpected d6/d5 skewing, which indicates in-source or on-column hydrogen-deuterium scrambling.
References
- Alfa Chemistry. "Stable Isotope Labeled Internal Standards: Selection and Proper Use."
- WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How."
- Analytical Chemistry (ACS Publications). "Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards."
- Benchchem. "Technical Support Center: Correcting for Isotopic Impurity of Internal Standards."
- ChemicalBook. "Des(isopropoxyethyl) Bisoprolol | 62572-93-4."
Sources
- 1. Des(isopropoxyethyl) Bisoprolol | 62572-93-4 [chemicalbook.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Decoding the Certificate of Analysis for Des(isopropoxyethyl) Bisoprolol-d7: A Technical Guide to SIL-IS Qualification in Regulated Bioanalysis
Executive Summary
In regulated LC-MS/MS bioanalysis, the assumption that a stable isotope-labeled internal standard (SIL-IS) perfectly tracks its unlabeled analyte is only as valid as the standard's chemical and isotopic integrity. As a Senior Application Scientist, I approach the Certificate of Analysis (CoA) not as a mere compliance checkbox, but as a predictive mathematical model for assay performance.
This whitepaper provides an in-depth technical framework for interpreting the CoA of Des(isopropoxyethyl) bisoprolol-d7 , a critical deuterated standard used in the pharmacokinetic profiling and impurity quantification of bisoprolol. By translating CoA metrics into self-validating laboratory protocols, we ensure compliance with stringent FDA and ICH M10 bioanalytical guidelines[1][2].
The Analyte and the Isotope: Mechanistic Grounding
Bisoprolol is a highly selective beta-1 adrenergic receptor blocker[3]. During drug development and quality control, monitoring its degradation pathways and metabolic profile is essential. Des(isopropoxyethyl) bisoprolol (CAS 62572-93-4), also classified as Bisoprolol EP Impurity A, is a primary derivative characterized by the cleavage of the isopropoxyethyl ether tail, leaving a terminal benzylic hydroxyl group[4].
To accurately quantify this specific molecule in complex biological matrices (e.g., plasma, urine), we utilize its deuterated analog: Des(isopropoxyethyl) bisoprolol-d7 [3]. The incorporation of 7 deuterium atoms onto the isopropylamino moiety provides a +7 Da mass shift. This mass shift is mechanistically critical; it ensures the IS mass envelope completely bypasses the natural isotopic distribution (M+1, M+2, M+3) of the unlabeled analyte, preventing endogenous analyte signal from bleeding into the IS channel[5].
Anatomy of the CoA: Causality in Parameter Interpretation
Every metric on a CoA dictates a specific physical or mathematical action at the bench. Failing to translate these metrics leads to systematic bias, lot-to-lot variability, and assay failure.
Chemical Purity (HPLC-UV) & Salt Form
-
The Metric: The CoA details the chromatographic purity and the chemical state (e.g., free base vs. hemifumarate salt)[6].
-
The Causality: We must calculate a mass correction factor before weighing. While absolute concentration is theoretically less critical for an IS than for a calibrator, failing to correct for salt mass and chemical purity introduces severe lot-to-lot variability. If a new lot of IS has a different salt fraction, the absolute MS response will shift, potentially pushing the IS signal out of the linear dynamic range of the detector or altering the established analyte-to-IS response ratio.
Isotopic Enrichment & d0 Contribution
-
The Metric: The percentage of the fully labeled d7 species versus lower isotopic forms, specifically the d0 (unlabeled) fraction.
-
The Causality: This is the single most critical parameter for an SIL-IS. The d0 contribution represents the fraction of the standard that is completely unlabeled. Because the IS is typically spiked into samples at concentrations 10 to 100 times higher than the assay's Lower Limit of Quantification (LLOQ), even a 0.1% d0 impurity can generate a massive false-positive peak in the analyte's MRM channel. Regulatory guidelines (ICH M10) mandate that interference in the blank sample spiked with IS must not exceed 20% of the analyte's LLOQ response[2].
Identity (NMR/HRMS) & Label Position
-
The Metric: Structural confirmation showing the exact location of the 7 deuterium atoms.
-
The Causality: The d7 label must be located on the carbon backbone of the isopropylamino moiety (-CD(CD3)2). We verify this NMR data to ensure no deuterium atoms are located on exchangeable heteroatoms (like the hydroxyl or secondary amine groups). If they were, "isotope exchange" would occur in aqueous plasma or acidic mobile phases, causing the d7 standard to revert to d0 in situ, destroying assay accuracy[1][7].
Quantitative Data Presentation: CoA Evaluation Matrix
To streamline the review process, all critical CoA parameters for Des(isopropoxyethyl) bisoprolol-d7 should be evaluated against the following structured matrix:
| CoA Parameter | Typical Specification | Bioanalytical Impact | Required Action / Causality |
| Chemical Purity | ≥ 95.0% (HPLC-UV) | Affects nominal concentration of the stock solution. | Apply correction factor during weighing to ensure lot-to-lot IS response consistency. |
| Salt Form / Water | e.g., Hemifumarate, < 5% H₂O | Alters the active moiety mass fraction. | Multiply weight by (MW_freebase / MW_salt) and correct for moisture content. |
| Isotopic Enrichment | ≥ 99% d7 | Determines signal intensity in the target MRM channel. | Verify sufficient MS response at the intended working concentration. |
| d0 Contribution | ≤ 0.1% | Causes false-positive signal in the unlabeled analyte channel. | Perform a "Zero Sample" injection; ensure IS interference is ≤ 20% of analyte LLOQ. |
| Label Position | Isopropyl group (-CD(CD3)2) | Prevents in-matrix isotope exchange. | Confirm via NMR data that D atoms are bound to carbon, not exchangeable heteroatoms. |
Self-Validating Protocol: SIL-IS Preparation & Qualification
This protocol is designed as a self-validating system. It does not merely assume the CoA is correct; it empirically proves the standard's suitability for the assay before full validation commences[8].
Phase 1: CoA-Corrected Stock Preparation
-
Calculate the Correction Factor (CF):
-
Formula:CF = Chemical Purity × (MW_FreeBase / MW_Salt) × (100% - Water Content%)
-
Causality: We do this to ensure that when we target a 1.0 mg/mL stock, we are dissolving exactly 1.0 mg of the active d7 moiety, not a mixture of active drug, counterions, and residual solvent.
-
-
Weighing and Dissolution: Weigh the calculated mass on a calibrated microbalance. Dissolve in an appropriate solvent (e.g., 50:50 Methanol:Water) to achieve a 1.0 mg/mL stock. Store at -20°C[8][9].
Phase 2: The "Zero Sample" Isotopic Interference Check
Purpose: To empirically validate the d0 contribution listed on the CoA and ensure compliance with ICH M10 guidelines[2].
-
Prepare a Zero Sample: Spike the SIL-IS working solution into a blank biological matrix (e.g., human plasma) at the intended assay working concentration. Do not spike the unlabeled analyte.
-
Prepare an LLOQ Sample: Spike the unlabeled Des(isopropoxyethyl) bisoprolol into blank matrix at the Lower Limit of Quantification. Do not spike the IS.
-
LC-MS/MS Analysis: Extract and inject both samples.
-
The Validation Gate: Evaluate the analyte MRM channel in the Zero Sample.
-
Acceptance Criteria: The peak area in the analyte channel of the Zero Sample must be ≤ 20% of the peak area of the LLOQ sample[1][2].
-
Causality: If the signal exceeds 20%, the d0 contribution from the IS is too high. You must either procure a new lot with higher isotopic purity or lower the working concentration of the IS (provided the IS signal remains robust enough to compensate for matrix effects).
-
Phase 3: Matrix Effect & Tracking Verification
-
Co-elution Check: Inject a sample containing both the analyte and the SIL-IS.
-
Evaluate Retention Time (RT): The RT of Des(isopropoxyethyl) bisoprolol-d7 must match the unlabeled analyte within ± 0.1 minutes.
-
Causality: Deuterium isotope effects can sometimes cause slight chromatographic shifts on reversed-phase columns due to changes in lipophilicity[5]. If the IS does not perfectly co-elute, it cannot accurately compensate for ionization suppression occurring at the exact moment the analyte elutes, violating the fundamental premise of an SIL-IS[5].
-
Visualizations
Workflow for SIL-IS qualification based on CoA parameters.
Mechanism of isotopic cross-talk from SIL-IS to unlabeled analyte channel.
References
-
EvitaChem. "Buy Des(isopropoxyethyl) Bisoprolol-d7 (EVT-1501641)". Available at:
-
Cayman Chemical. "Bisoprolol-d7 (hemifumarate)". Available at:
-
Clinisciences. "TMID-0236-1mg | Bisoprolol-d7 hemifumarate". Available at:
-
Taylor & Francis. "Recommendations for the Content and Management of Certificates of Analysis for Reference Standards from the GCC for Bioanalysis". Available at:
-
ChemicalBook. "62572-93-4(Des(isopropoxyethyl) Bisoprolol)". Available at:
-
Sigma-Aldrich. "Bisoprolol-d7 Hemifumarate | 1310012-16-8". Available at:
-
FDA. "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry". Available at:
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations". Available at:
-
ICH. "M10: Bioanalytical Method Validation and Study Sample Analysis". Available at:
-
Semantic Scholar. "In vivo Pharmacokinetic Interactions Between Palbociclib and Rivaroxaban or Apixaban". Available at:
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. evitachem.com [evitachem.com]
- 4. 62572-93-4 CAS Manufactory [m.chemicalbook.com]
- 5. waters.com [waters.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. TMID-0236-1mg | Bisoprolol-d7 hemifumarate Clinisciences [clinisciences.com]
Application Note: Des(isopropoxyethyl) Bisoprolol-d7 as an Internal Standard for LC-MS/MS Pharmacokinetic and Impurity Profiling Studies
Executive Summary
The accurate quantification of drug metabolites and pharmacopeial impurities in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) studies. Des(isopropoxyethyl) bisoprolol , widely known in pharmacopeial monographs as Bisoprolol Impurity A , is not only a key synthetic degradation product but also a primary in vivo O-dealkylation metabolite of the highly β1 -selective adrenoceptor antagonist, bisoprolol.
This application note provides an authoritative, self-validating protocol for the LC-MS/MS quantification of this specific metabolite in human plasma. By utilizing its stable isotope-labeled counterpart, des(isopropoxyethyl) bisoprolol-d7 , as an internal standard (IS), bioanalytical scientists can effectively neutralize matrix effects, correct for extraction variability, and eliminate mass spectrometric cross-talk, ensuring absolute quantitative rigor.
Mechanistic Rationale & Chemical Profiling
The Dual Role of Des(isopropoxyethyl) Bisoprolol
Bisoprolol is extensively metabolized in the liver, with approximately 50% of the dose undergoing hepatic biotransformation mediated primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 (). The primary metabolic pathway involves the cleavage of the ether bond on the para-substituted aromatic ring (O-dealkylation), yielding des(isopropoxyethyl) bisoprolol. Simultaneously, this exact compound is monitored during drug manufacturing and stability testing as a critical degradation product ().
Causality Behind the Isotopic Labeling Strategy
In electrospray ionization (ESI), co-eluting endogenous plasma phospholipids often cause severe ion suppression. To correct for this, an internal standard must perfectly mimic the analyte's chromatographic retention and ionization efficiency.
Des(isopropoxyethyl) bisoprolol-d7 incorporates seven deuterium atoms on the isopropylamino moiety ( −CD(CD3)2 ). This specific labeling strategy is critical for two reasons:
-
Mass Shift: It provides a +7 Da shift in the precursor ion ( m/z247.2 vs. 240.2 ), completely preventing isotopic overlap with the natural heavy isotopes of the unlabeled metabolite.
-
Fragment Integrity: During Collision-Induced Dissociation (CID), the molecule fragments to yield the isopropylaminopropanol moiety. Because the deuterium atoms are located on the isopropyl group, the product ion also shifts by +7 Da ( m/z123.2 vs. 116.2 ). This ensures a unique Multiple Reaction Monitoring (MRM) transition, eliminating false positives caused by cross-talk.
Fig 1. Hepatic O-dealkylation of bisoprolol and the isotopic labeling strategy for the internal standard.
Quantitative Mass Spectrometry Parameters
To optimize detection, the mass spectrometer is operated in ESI positive mode. The table below summarizes the optimized MRM parameters required for this assay, derived from established LC-MS/MS bioanalytical frameworks ().
| Compound | Precursor Ion [M+H]+ | Product Ion | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Bisoprolol (Parent) | 326.3 | 116.2 | 50 | 30 | 22 |
| Des(isopropoxyethyl) bisoprolol | 240.2 | 116.2 | 50 | 28 | 20 |
| Des(isopropoxyethyl) bisoprolol-d7 | 247.2 | 123.2 | 50 | 28 | 20 |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This protocol utilizes Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT). Why? Bisoprolol and its metabolites are secondary amines with a pKa of approximately 9.5. By basifying the plasma, the amines are deprotonated (rendered un-ionized), allowing them to partition highly efficiently into an organic solvent like tert-butyl methyl ether (TBME). This selectively leaves polar matrix proteins and phospholipids in the aqueous phase, drastically reducing ion suppression and improving the Lower Limit of Quantification (LLOQ).
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100μL of human plasma (blank, calibration standard, or unknown sample) into a 2.0 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10μL of the des(isopropoxyethyl) bisoprolol-d7 working solution ( 50 ng/mL in 50% methanol). Vortex briefly.
-
Alkalinization (Critical Step): Add 50μL of 0.1 M NaOH . Vortex for 10 seconds. Causality: This raises the pH above the analyte's pKa , suppressing ionization and driving the molecule into its lipophilic free-base form.
-
Extraction: Add 1.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes to ensure maximum partitioning.
-
Phase Separation: Centrifuge at 10,000×g for 10 minutes at 4∘C .
-
Evaporation: Transfer 800μL of the upper organic (TBME) layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40∘C .
-
Reconstitution: Reconstitute the dried residue in 100μL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.
Phase 2: UPLC Chromatographic Separation
-
Column: Waters ACQUITY UPLC BEH C18 ( 2.1×50 mm,1.7μm ).
-
Mobile Phase A: 0.1% Formic acid in Milli-Q water (Promotes [M+H]+ formation).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Flow Rate: 0.3 mL/min .
-
Injection Volume: 5μL .
-
Gradient Program:
-
0.0−0.5 min : 10% B
-
0.5−2.0 min : Linear ramp to 90% B
-
2.0−3.0 min : Hold at 90% B (Column wash)
-
3.0−3.1 min : Return to 10% B
-
3.1−4.0 min : Equilibration at 10% B
-
Fig 2. Self-validating LC-MS/MS bioanalytical workflow utilizing liquid-liquid extraction.
System Suitability & Method Validation Criteria
To ensure the protocol is a self-validating system, researchers must run a System Suitability Test (SST) prior to batch analysis. This guarantees that the instrument is operating within FDA/EMA bioanalytical guidelines. The inclusion of the -d7 internal standard should yield the following validation metrics when assessing the pharmacokinetics of bisoprolol and its metabolites ():
| Validation Parameter | Acceptance Criteria | Mechanistic Indicator |
| Linearity Range | 0.5−100 ng/mL ( R2≥0.995 ) | Confirms detector is not saturated and IS tracks analyte perfectly. |
| Lower Limit of Quantification (LLOQ) | ≤0.5 ng/mL (S/N ≥10 ) | Validates the efficiency of the LLE cleanup and ESI+ protonation. |
| Extraction Recovery | >80% (Analyte & IS variance <15% ) | Proves that NaOH effectively deprotonated the secondary amines for TBME partitioning. |
| Matrix Effect (Ion Suppression) | 85%−115% (IS-normalized) | Demonstrates that the +7 Da mass shift perfectly corrects for any residual phospholipid co-elution. |
| Carryover | <20% of LLOQ in blank injection | Ensures the 90% Acetonitrile column wash step is effectively clearing the BEH C18 stationary phase. |
Conclusion
The use of des(isopropoxyethyl) bisoprolol-d7 as an internal standard elevates the analytical rigor of bisoprolol pharmacokinetic assays. By matching the exact physicochemical properties of the target metabolite while providing a distinct +7 Da mass shift, this stable isotope ensures that bioanalytical data remains impervious to matrix-induced ionization variances. Implementing the targeted LLE and UPLC-MRM workflow detailed above provides drug development professionals with a robust, self-validating methodology for both clinical PK profiling and impurity quantification.
References
-
Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Journal of Pharmaceutical Sciences (1998). Available at:[Link]
-
Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard. Biomedical Chromatography (2010). Available at:[Link]
-
Influence of CYP2D6 and CYP3A5 Polymorphisms on the Pharmacokinetics and Pharmacodynamics of Bisoprolol in Hypertensive Chinese Patients. Frontiers in Pharmacology (2021). Available at:[Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Journal of Pharmaceutical and Biomedical Analysis (2022). Available at:[Link]
Application Note: High-Fidelity Therapeutic Drug Monitoring of Bisoprolol Metabolites Using Des(isopropoxyethyl) bisoprolol-d7
Target Audience: Clinical Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Human Plasma / Serum Analytical Platform: UPLC-ESI-MS/MS
Clinical Rationale and Analyte Profiling
Bisoprolol is a highly selective β1 -adrenergic receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and stable chronic heart failure. In clinical pharmacokinetics, bisoprolol exhibits a dual-clearance pathway: approximately 50% of the dose is excreted unchanged by the kidneys, while the remaining 50% undergoes hepatic metabolism via CYP3A4 and, to a lesser extent, CYP2D6[1].
While routine Therapeutic Drug Monitoring (TDM) often focuses solely on the parent drug, comprehensive pharmacokinetic (PK) profiling—especially in patients with renal or hepatic impairment—requires the quantification of its primary metabolites. Des(isopropoxyethyl) bisoprolol (also known as Bisoprolol EP Impurity A, CAS: 62572-93-4) is a critical metabolic byproduct[2]. Monitoring this specific metabolite provides direct insights into a patient's hepatic clearance capacity and potential drug-drug interactions (DDIs) affecting the CYP450 system.
To achieve sub-nanogram sensitivity in complex biological matrices, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. This protocol details the integration of des(isopropoxyethyl) bisoprolol-d7 into a self-validating LC-MS/MS workflow, ensuring absolute quantitative accuracy.
Fig 1: Dual-clearance metabolic pathway of bisoprolol highlighting the target metabolite.
Mechanistic Insights: The Causality of Assay Design
Why Des(isopropoxyethyl) bisoprolol-d7?
In LC-MS/MS, matrix effects (ion suppression or enhancement caused by co-eluting endogenous compounds like phospholipids) are the primary source of quantitative error. A structural analog cannot perfectly mimic the retention time of the target analyte.
By utilizing des(isopropoxyethyl) bisoprolol-d7 , we introduce a molecule that is chemically identical to the target metabolite but features a +7 Da mass shift.
-
Causality of the Mass Shift: The +7 Da shift completely bypasses the natural isotopic distribution (M+1, M+2, M+3) of the endogenous metabolite (MW ~239.31)[2]. This prevents "cross-talk" in the Multiple Reaction Monitoring (MRM) channels, ensuring that the signal in the IS channel is purely from the spiked standard.
-
Causality of Co-elution: Because the d7-labeled standard co-elutes exactly with the unlabeled metabolite, both molecules experience the exact same matrix environment in the electrospray ionization (ESI) source. Any ion suppression affecting the analyte will proportionally affect the IS, keeping the Analyte/IS peak area ratio perfectly constant.
Why Mixed-Mode Cation Exchange (MCX) SPE?
While protein precipitation (PPT) is faster, it leaves behind lysophosphatidylcholines which severely suppress ESI+ signals. Des(isopropoxyethyl) bisoprolol contains a secondary aliphatic amine (pKa ~9.5). By acidifying the plasma, we ensure the amine is fully protonated. We then use an MCX Solid Phase Extraction (SPE) cartridge. The strong cation exchange mechanism tightly binds the positively charged metabolite, allowing us to aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids before eluting with a basic organic solvent.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system. By incorporating pre-extraction spikes and post-extraction blanks, the system continuously verifies extraction recovery and the absence of carryover.
Reagents and Materials
-
Analytes: Des(isopropoxyethyl) bisoprolol (Reference Standard) and Des(isopropoxyethyl) bisoprolol-d7 (SIL-IS).
-
Matrix: K2EDTA Human Plasma.
-
SPE Cartridges: Waters Oasis MCX (30 mg, 1 cc).
-
Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile[3].
Step-by-Step Sample Preparation (SPE)
-
Aliquoting & Spiking: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of the working SIL-IS solution (des(isopropoxyethyl) bisoprolol-d7 at 50 ng/mL). Self-Validation Step: Prepare a "Blank + IS" sample to monitor for analyte interference in the IS channel.
-
Acidification: Add 200 µL of 2% Formic Acid in water to the plasma. Vortex for 30 seconds. Rationale: Forces the secondary amine into its protonated ( NH2+ ) state for optimal cation exchange binding.
-
Conditioning: Condition the MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.
-
Loading: Load the acidified sample onto the cartridge. Apply a gentle vacuum (1-2 inHg) to allow dropwise percolation.
-
Wash 1 (Aqueous): Wash with 1 mL of 0.1% Formic Acid in water to remove water-soluble endogenous salts and proteins.
-
Wash 2 (Organic): Wash aggressively with 1 mL of 100% Methanol. Rationale: Because the analyte is held by ionic bonds, 100% organic solvent will not elute it, but will effectively wash away neutral lipids and phospholipids.
-
Elution: Elute the target analytes into a clean glass vial using 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Rationale: The high pH neutralizes the amine, breaking the ionic bond with the MCX sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v). Transfer to an autosampler vial.
Fig 2: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.
LC-MS/MS Analytical Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[1].
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.0 min: Linear ramp to 90% B
-
2.0 - 2.5 min: Hold at 90% B (Column Wash)
-
2.5 - 3.0 min: Return to 10% B (Re-equilibration)
-
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
Quantitative Data & Method Parameters
To ensure reproducibility, the mass spectrometer must be tuned to the specific Multiple Reaction Monitoring (MRM) transitions of the protonated precursor ions [M+H]+ to their most stable product ions. The +7 Da shift is clearly visible in both the precursor and product ions of the SIL-IS.
Table 1: Optimized MRM Parameters for TDM Assay
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bisoprolol (Parent) | 326.2 | 116.1 | 50 | 20 |
| Des(isopropoxyethyl) bisoprolol | 240.3 | 116.1 | 50 | 18 |
| Des(isopropoxyethyl) bisoprolol-d7 | 247.3 | 123.1 | 50 | 18 |
Note: Bisoprolol transitions are provided for reference if multiplexing the assay[4].
Table 2: Representative Method Validation Metrics (FDA Bioanalytical Guidelines)
| Parameter | Des(isopropoxyethyl) bisoprolol | Acceptance Criteria |
| Linear Dynamic Range | 0.1 ng/mL – 100 ng/mL | R2≥0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 3.2% - 6.5% | ≤ 15% (except LLOQ ≤ 20%) |
| Extraction Recovery (SPE) | 92.4% ± 4.1% | Consistent across QC levels |
| Matrix Effect (IS Normalized) | 98.5% | 90% - 110% (Indicates no suppression) |
The near 100% IS-normalized matrix effect proves the causality of using the d7-isotope: any suppression occurring in the source is mathematically canceled out by the identical suppression of the SIL-IS.
Sources
- 1. Influence of CYP2D6 and CYP3A5 Polymorphisms on the Pharmacokinetics and Pharmacodynamics of Bisoprolol in Hypertensive Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 62572-93-4: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propo… [cymitquimica.com]
- 3. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high throughput and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of bisoprolol in human plasma using multiplexing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chromatographic Separation of Bisoprolol and Des(isopropoxyethyl) Bisoprolol-d7 via UHPLC-MS/MS
Introduction & Scientific Rationale
Bisoprolol is a highly selective β1-adrenergic receptor antagonist utilized extensively in the management of hypertension and cardiovascular diseases[1]. During pharmacokinetic (PK) profiling and impurity tracking, des(isopropoxyethyl) bisoprolol (also designated as Bisoprolol EP Impurity A) is frequently monitored as both a synthetic impurity and a major biological metabolite.
To achieve high-precision bioanalytical quantification of bisoprolol in complex matrices such as human plasma, stable isotope-labeled internal standards (SIL-IS) are mandatory. Des(isopropoxyethyl) bisoprolol-d7 serves as an ideal reference standard due to its structural homology and distinct mass shift[2].
While tandem mass spectrometry (MS/MS) provides excellent mass-to-charge (m/z) differentiation, relying solely on mass filtering is a critical bioanalytical pitfall. In-source fragmentation of the bisoprolol parent ion can theoretically generate fragment ions that are isobaric with the deuterated internal standard. Therefore, achieving baseline chromatographic separation of these two compounds prior to MS detection is a fundamental requirement to prevent isotopic crosstalk and ensure regulatory compliance.
Mechanistic rationale for chromatographic separation to prevent isotopic crosstalk.
Physicochemical Properties
Understanding the structural differences between the analyte and the IS dictates the chromatographic strategy. The absence of the isopropoxyethyl group in the IS renders it slightly more polar than the parent bisoprolol molecule[2].
Table 1: Comparative Physicochemical Properties
| Property | Bisoprolol | Des(isopropoxyethyl) Bisoprolol-d7 |
| Analytical Role | Target Analyte (API) | Internal Standard (SIL-IS) |
| Molecular Formula | C₁₈H₃₁NO₄ | C₁₃H₁₄D₇NO₃ |
| Molecular Weight | 325.45 g/mol | ~246.35 g/mol |
| Precursor Ion [M+H]⁺ | 326.2 m/z | 247.3 m/z |
Mechanistic Rationale for Experimental Design
To build a robust, self-validating protocol, every experimental parameter must be grounded in chemical causality:
-
Sample Extraction (Alkalization & LLE): Bisoprolol is a basic compound containing a secondary amine. By pre-treating the plasma sample with sodium hydroxide (NaOH), the amine is deprotonated, rendering the molecule neutral and highly lipophilic[3]. This drives the quantitative partitioning of both bisoprolol and the IS into the organic extraction solvent (ethyl acetate), while effectively leaving behind polar matrix components (e.g., phospholipids) that cause severe ion suppression.
-
Mobile Phase Chemistry: A gradient of 0.1% formic acid in water and acetonitrile is utilized[4]. Formic acid acts as a potent proton donor, significantly enhancing the ionization efficiency of the basic amine groups in positive Electrospray Ionization (ESI+) mode. Acetonitrile is preferred over methanol due to its lower viscosity and superior ability to elute the lipophilic bisoprolol backbone with sharp peak symmetry.
-
Stationary Phase: A sub-2 µm C18 column (e.g., Zorbax SB-C18) provides the dense hydrophobic surface area required to resolve the slight polarity difference between the intact bisoprolol and the des(isopropoxyethyl) moiety[3].
Step-by-Step Analytical Protocol
Sample preparation and LC-MS/MS analytical workflow for bisoprolol.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.
-
Spike: Add 20 µL of the working IS solution (Des(isopropoxyethyl) bisoprolol-d7, 50 ng/mL). Vortex for 10 seconds.
-
Alkalization: Add 50 µL of 0.1 M NaOH to the sample. Vortex for 30 seconds to ensure complete deprotonation of the analytes[3].
-
Extraction: Add 1.0 mL of LC-MS grade ethyl acetate. Shake vigorously on a mechanical shaker for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex and transfer to an autosampler vial.
UHPLC Chromatographic Conditions
-
Column: Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Table 2: Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.40 | 95 | 5 |
| 1.00 | 0.40 | 5 | 95 |
| 2.50 | 0.40 | 5 | 95 |
| 2.51 | 0.40 | 95 | 5 |
| 4.00 | 0.40 | 95 | 5 |
Note: Under these conditions, the more polar Des(isopropoxyethyl) bisoprolol-d7 elutes earlier (~1.25 min) than the highly lipophilic bisoprolol (~1.49 min)[4].
Mass Spectrometry (ESI-MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bisoprolol | 326.2 | 116.1 | 50 | 20 |
| Des(isopropoxyethyl) Bisoprolol-d7 | 247.3 | 123.2 | 50 | 18 |
System Suitability & Self-Validation Protocol
A scientifically rigorous protocol must validate its own integrity during every run. Implement the following self-validating checks:
-
Zero-Crosstalk Verification: Inject an Upper Limit of Quantification (ULOQ) sample of bisoprolol without the IS. Monitor the 247.3 → 123.2 transition at the bisoprolol retention time. Any signal >5% of the nominal IS area indicates unmitigated isotopic crosstalk or insufficient chromatographic resolution.
-
Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of the IS spiked into post-extracted blank plasma versus the IS spiked into pure reconstitution solvent. The LLE protocol utilizing ethyl acetate should yield a matrix effect of <15%, ensuring trustworthy ionization.
References
-
A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples . PMC (NIH). Available at:[Link]
-
a high-performance liquid chromatography–mass spectrometry/mass . SciSpace. Available at: [Link]
-
LC-ESI-MS method for the determination of bisoprolol in human plasma . PubMed (NIH). Available at: [Link]
Sources
- 1. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. LC-ESI-MS method for the determination of bisoprolol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Minimizing Ion Suppression for Bisoprolol-d7 in Plasma Samples
Introduction: The Challenge of Ion Suppression in Bioanalysis
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) for bioanalysis, achieving accurate and reproducible quantification of analytes like bisoprolol in complex matrices such as plasma is paramount. A significant hurdle in this process is the phenomenon of ion suppression , a matrix effect that reduces the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2][3] This suppression is caused by co-eluting endogenous components from the plasma, including phospholipids, salts, and proteins, which compete with the analyte for ionization.[3][4] The consequence is a diminished signal intensity for the analyte, potentially leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3]
Deuterated internal standards, such as bisoprolol-d7, are considered the "gold standard" for mitigating matrix effects.[1][2] The underlying principle is that the deuterated standard, being nearly chemically identical to the analyte, will co-elute and experience the same degree of ion suppression.[1][5] By calculating the ratio of the analyte's signal to that of the internal standard, variations caused by matrix effects should be normalized, leading to more accurate results.[1][2]
However, instances where the deuterated internal standard fails to fully compensate for ion suppression are not uncommon.[2][6] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering challenges with ion suppression when using bisoprolol-d7 as an internal standard in plasma sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and provides actionable solutions to minimize ion suppression and ensure reliable quantification of bisoprolol.
Q1: My bisoprolol-d7 internal standard signal is inconsistent across samples, leading to poor precision. What is the likely cause?
A1: Inconsistent internal standard (IS) signal is a classic indicator of variable matrix effects between samples. While bisoprolol-d7 is designed to mimic the behavior of bisoprolol, several factors can lead to this variability:
-
Differential Matrix Effects: The primary reason for this failure is often a slight chromatographic shift between bisoprolol and bisoprolol-d7 due to the deuterium isotope effect.[2][6] This can alter the molecule's lipophilicity, causing a small difference in retention time.[2] If this separation places the analyte and IS in regions with different co-eluting matrix components, they will experience different degrees of ion suppression.[2][6]
-
Variability in Sample Cleanup: Inconsistent sample preparation can lead to varying levels of residual matrix components (especially phospholipids) in each sample, causing fluctuating ion suppression.[3]
-
Source Contamination: Buildup of non-volatile salts and other matrix components in the MS ion source can lead to erratic ionization and signal instability over an analytical run.[7][8]
Recommended Actions:
-
Verify Co-elution: Carefully overlay the chromatograms of bisoprolol and bisoprolol-d7. Even a small, consistent shift in retention time can be problematic.
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or flow rate can help to achieve better co-elution and move both peaks away from regions of significant ion suppression.[9]
-
Enhance Sample Preparation: Transition from a simple protein precipitation (PPT) to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][10][11] These methods are more effective at removing phospholipids, a major cause of ion suppression in plasma.[4][12]
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where ion suppression is most severe, allowing you to adjust your chromatography accordingly.[3][13]
Q2: I'm using protein precipitation for sample cleanup, but my results are still not reproducible. What are the limitations of this technique?
A2: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing all major sources of ion suppression from plasma.
-
Incomplete Removal of Phospholipids: PPT primarily removes proteins, leaving behind significant amounts of phospholipids.[4] Phospholipids are notorious for causing ion suppression, particularly in the positive electrospray ionization (ESI) mode commonly used for bisoprolol analysis.[4]
-
Minimal Selectivity: This technique offers very little selectivity, meaning many other endogenous matrix components that can interfere with ionization remain in the final extract.
Recommended Actions:
-
Implement Phospholipid Removal Plates: Consider using specialized phospholipid removal plates or cartridges that combine protein precipitation with a subsequent step to capture phospholipids.[12][14]
-
Switch to Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by selectively retaining the analyte and IS while washing away interfering matrix components.[3][15] This is often the most effective technique for minimizing ion suppression.[3]
Data-Driven Troubleshooting: Comparing Sample Preparation Techniques
The choice of sample preparation is critical in mitigating ion suppression. The following table provides a comparative overview of common techniques for plasma samples.
| Sample Preparation Technique | Relative Effectiveness for Phospholipid Removal | Potential for Ion Suppression | Throughput | Method Development Complexity |
| Protein Precipitation (PPT) | Low | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low | Moderate-High | High |
| HybridSPE®-Phospholipid | Very High | Very Low | High | Low-Moderate |
Note: The effectiveness can vary based on the specific analyte and protocol used.[3]
Experimental Protocols for Troubleshooting
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment is crucial for visualizing the regions in your chromatogram where co-eluting matrix components cause ion suppression.[3][13]
Objective: To determine the retention times at which matrix components suppress the bisoprolol signal.
Workflow Diagram:
Caption: Post-column infusion experimental setup.
Step-by-Step Procedure:
-
System Setup:
-
Analyte Infusion:
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank plasma sample that has been processed using your current sample preparation method.[3]
-
-
Data Analysis:
-
Monitor the bisoprolol MRM signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.[3][13] An increase would indicate ion enhancement.[3]
-
Compare the retention time of your bisoprolol and bisoprolol-d7 peaks with these suppression zones. If they elute within a suppression zone, chromatographic or sample preparation optimization is necessary.
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Plasma Cleanup
This protocol provides a general workflow for SPE, which is highly effective at removing phospholipids and other interferences.[3][16]
Objective: To achieve a cleaner plasma extract for LC-MS/MS analysis, thereby minimizing ion suppression.
Workflow Diagram:
Caption: General Solid-Phase Extraction workflow.
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Pass an appropriate organic solvent (e.g., 1 mL of methanol) through the SPE cartridge.
-
Equilibrate the cartridge with an aqueous solution (e.g., 1 mL of water or buffer).
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., by dilution with an acidic or basic solution to ensure the analyte is in the correct charge state for retention).[17]
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Pass a wash solution (e.g., a low percentage of organic solvent in water) through the cartridge to remove weakly bound interferences like salts.
-
-
Elution:
-
Elute bisoprolol and bisoprolol-d7 using a suitable organic solvent or a mixture of solvents.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for injection into the LC-MS/MS system.[3]
-
Advanced Considerations
-
Isotope Effect and Chromatographic Separation: If significant separation between bisoprolol and bisoprolol-d7 persists despite chromatographic optimization, it may be necessary to consider an alternative internal standard, such as a ¹³C- or ¹⁵N-labeled version, which is less prone to chromatographic shifts.[2]
-
Matrix-Matched Calibrants: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3]
By systematically addressing potential sources of ion suppression through optimized chromatography and robust sample preparation, researchers can achieve reliable and accurate quantification of bisoprolol in plasma, ensuring the integrity of their bioanalytical data.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Ion Suppression with Deuterated Standards.
- Benchchem. (n.d.). Technical Support Center: Ion Suppression & Deuterated Internal Standards.
-
Peste, G., Bibire, N., Apostu, M., Vlase, A., & Oniscu, C. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Journal of Biomedicine and Biotechnology, 2009, 736327. [Link]
- Benchchem. (n.d.). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
- Peste, G., Bibire, N., Apostu, M., Vlase, L., & Oniscu, C. (2010). Experimental research for determination of bisoprolol fumarate in human plasma samples using liquid chromatography- tandem mass spectrometry (LC - MS). Romanian Biotechnological Letters, 15(4), 5433-5440.
-
Worldwidejournals.com. (2016, March 15). Bioanalytical Method Validation for The Determination of Bisoprolol in Human Serum By Lc/Ms/Ms Detection. Retrieved from [Link]
-
ACS Publications. (2025, August 22). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. Analytical Chemistry. Retrieved from [Link]
-
Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ACS Publications. (2023, July 2). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. Retrieved from [Link]
-
Elsevier. (2020, February 6). A validated LC–MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat—Application to pharm. Microchemical Journal. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. Retrieved from [Link]
-
PubMed. (2009). A new liquid chromatography-tandem mass spectrometry method for determination of bisoprolol in human plasma samples. Retrieved from [Link]
-
ResearchGate. (2015, September 28). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Retrieved from [Link]
-
PubMed. (2012, April 15). Efficacy of Plasma Phospholipid Removal During Sample Preparation and Subsequent Retention Under Typical UHPLC Conditions. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Chromatography Online. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (2015, April 30). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Retrieved from [Link]
-
Acta Medica Marisiensis. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Retrieved from [Link]
-
Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Springer. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from [Link]
-
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Agilent. (n.d.). Reduced Ion Suppression and Improved LC/MS Sensitivity with Agilent Bond Elut Plexa. Retrieved from [Link]
-
Cromacon. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
PubMed. (2025, May 15). A Rapid and Sensitive Method for the Determination of Bisoprolol in Human Plasma by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2020, July 6). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Retrieved from [Link]
-
LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting des(isopropoxyethyl) bisoprolol-d7 Degradation During Sample Preparation
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the stability of stable isotope-labeled internal standards (SIL-IS) during LC-MS/MS workflows. Des(isopropoxyethyl) bisoprolol-d7 is a critical deuterated reference standard used in pharmacokinetic studies and quality control of bisoprolol formulations[1].
Chemically, this compound lacks the isopropoxyethyl tail of the parent drug, making it structurally identical to Bisoprolol EP Impurity A (a known hydrolytic degradation product)[2],[3]. Because it possesses a secondary amine and a secondary alcohol, it is highly susceptible to specific degradation pathways during plasma extraction and sample preparation.
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure the absolute integrity of your internal standard.
Mechanistic Overview of Degradation
Understanding why your internal standard degrades is the first step to preventing it. Des(isopropoxyethyl) bisoprolol-d7 is vulnerable to three primary modes of failure during sample preparation:
-
Isotopic Scrambling (H/D Exchange): The deuterium label (-d7) can exchange with ambient hydrogen if exposed to highly protic solvents at extreme pH levels (< 2.0 or > 9.0). This does not destroy the molecule chemically but shifts its mass back toward the unlabeled analyte, ruining quantitative accuracy.
-
N-Oxidation: The secondary amine is highly nucleophilic. Trace peroxides accumulating in aged organic solvents (like diethyl ether or THF) or reactive oxygen species (ROS) in biological matrices rapidly oxidize the amine, resulting in a +16 Da mass shift[4].
-
Thermal Breakdown: While stable under dry heat, the molecule undergoes rapid hydrolytic cleavage when exposed to "wet heat" (e.g., evaporating aqueous/organic mixtures at temperatures > 30°C)[4].
Causality of des(isopropoxyethyl) bisoprolol-d7 degradation pathways.
Troubleshooting Guide & FAQs
Q: Why is my des(isopropoxyethyl) bisoprolol-d7 signal decreasing over time in the autosampler, while the unlabeled bisoprolol remains stable? A: This is a classic hallmark of Hydrogen/Deuterium (H/D) exchange. Because the SIL-IS is synthesized by replacing specific hydrogen atoms with deuterium[1], exposing the reconstituted sample to unbuffered, highly protic conditions causes the deuterium to swap with hydrogen. This artificially depresses your IS signal at the target m/z. Resolution: Buffer your reconstitution solvent to a stable pH of 4.0–5.0 using ammonium formate and maintain your autosampler precisely at 4°C.
Q: I am observing a +16 Da mass shift in the LC-MS/MS chromatogram for the internal standard. What causes this? A: A +16 Da shift indicates oxidation. While bisoprolol itself is sensitive to oxidative degradation[4], the des(isopropoxyethyl) derivative is equally vulnerable at its secondary amine. This typically occurs when using aged organic solvents that have accumulated peroxides. Resolution: Always use fresh, LC-MS grade solvents. If performing liquid-liquid extraction (LLE), add a trace amount of an antioxidant (e.g., 0.1% ascorbic acid) to the sample prior to solvent addition.
Q: Can I speed up the nitrogen evaporation step by increasing the water bath temperature to 50°C? A: We strongly advise against this. Forced degradation studies demonstrate that bisoprolol and its related impurities undergo significant degradation under wet heat conditions[4]. Elevating the evaporation temperature above 30°C in the presence of residual aqueous matrix accelerates thermal breakdown.
Quantitative Degradation Thresholds
To design a robust sample preparation method, you must understand the absolute limits of the molecule. The table below summarizes the quantitative degradation behavior of bisoprolol derivatives under various stress conditions[4].
| Stress Condition | Reagent / Environment | Temp / Time | % Degradation Observed | Primary Mechanism |
| Acidic Hydrolysis | 1 N HCl | 70°C, 6 days | 8.00% | H/D Exchange & Structural Cleavage |
| Alkaline Hydrolysis | 1 N NaOH | 70°C, 6 days | 14.28% | Secondary structural breakdown |
| Oxidative Stress | 30% H_{2}O_{2} | Ambient, 48h | 11.02% | N-Oxidation (+16 Da mass shift) |
| Wet Heat (Thermal) | Aqueous Reflux | 70°C, 48h | 13.62% | Hydrolytic / Thermal cleavage |
| Dry Heat | Hot Air Oven | 70°C, 48h | Stable | N/A |
| Photolytic | Visible Light | 6 hours | Stable | N/A |
Step-by-Step Methodology: Self-Validating Sample Preparation
To guarantee the integrity of des(isopropoxyethyl) bisoprolol-d7, we recommend a cold Protein Precipitation (PPT) workflow. This protocol is designed as a self-validating system : it includes internal checks that prove the method worked correctly during the run, isolating extraction recovery from chemical degradation.
Materials Required:
-
LC-MS Grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA) and Ascorbic Acid.
-
Des(isopropoxyethyl) bisoprolol-d7 working solution (stored at -20°C).
Protocol Steps:
-
Matrix Aliquoting & Antioxidant Spiking:
-
Transfer 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of 0.1% Ascorbic Acid (to neutralize endogenous ROS and prevent N-oxidation).
-
Self-Validation Check 1: Prepare a "Neat Solvent Blank" (water instead of plasma) spiked with the SIL-IS. Comparing the final area of this blank to your extracted samples will definitively calculate matrix-induced ion suppression versus actual chemical degradation.
-
-
Internal Standard Addition:
-
Add 10 µL of the des(isopropoxyethyl) bisoprolol-d7 working solution. Vortex gently for 5 seconds.
-
-
Cold Protein Precipitation:
-
Add 150 µL of ice-cold ACN containing 0.1% FA. The mildly acidic environment (pH ~3.5) stabilizes the secondary amine without triggering H/D exchange.
-
-
Centrifugation:
-
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
-
Controlled Evaporation:
-
Transfer 150 µL of the supernatant to a clean glass vial.
-
Evaporate to dryness under a gentle stream of ultra-pure Nitrogen. Crucial: Ensure the water bath temperature does not exceed 25°C to prevent wet-heat thermal degradation[4].
-
Self-Validation Check 2: Prepare a "Post-Extraction Spike" (blank plasma extracted, then spiked with IS after evaporation). Comparing this to Step 1 isolates evaporation loss from extraction recovery.
-
-
Reconstitution & System Suitability:
-
Reconstitute in 100 µL of 90:10 Water:ACN with 0.1% FA.
-
Self-Validation Check 3: Inject a System Suitability Test (SST) sample spiked with a known oxidized standard (+16 Da) to verify that your LC gradient chromatographically resolves the intact SIL-IS from any potential oxidized degradants.
-
Optimized LC-MS/MS sample prep workflow for des(isopropoxyethyl) bisoprolol-d7.
References
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS - ResearchGate - [Link]
-
Preparation of Analytical Standard of Bisoprolol Impurity A - SciSpace - [Link]
-
Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product - ResearchGate -[Link]
Sources
Technical Support Center: Signal-to-Noise Ratio Optimization for des(isopropoxyethyl) bisoprolol-d7 Detection
Welcome to the technical support guide for the LC-MS/MS analysis of des(isopropoxyethyl) bisoprolol-d7. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the signal-to-noise (S/N) ratio during method development and routine analysis. Achieving a high S/N ratio is critical for ensuring the sensitivity, accuracy, and reliability of quantitative bioanalysis.[1][2][3]
Section 1: Troubleshooting Guide - Enhancing Your Signal-to-Noise Ratio
This section addresses specific issues that can arise during the analysis of des(isopropoxyethyl) bisoprolol-d7, a deuterated metabolite of bisoprolol. The question-and-answer format is intended to help you quickly identify and resolve common challenges.
Issue 1: Low Analyte Signal or Complete Signal Loss
Question: I am not seeing any signal for des(isopropoxyethyl) bisoprolol-d7, or the signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent signal can be attributed to several factors, ranging from sample preparation to instrument settings. A systematic approach is the most effective way to diagnose the problem.[4]
Troubleshooting Workflow:
-
Verify Analyte and Internal Standard Integrity:
-
Analyte Stability: Confirm the stability of des(isopropoxyethyl) bisoprolol-d7 in your matrix and storage conditions. Degradation can lead to a reduced signal.
-
Solution Preparation: Prepare fresh stock and working solutions of the analyte and internal standard. Errors in dilution or degradation of stock solutions are common sources of low signal.
-
-
Investigate the LC System:
-
Pump Performance: Ensure the LC pumps are delivering the correct mobile phase composition. Air bubbles in the pump heads or faulty check valves can lead to inconsistent flow and poor chromatography.[5][6] Manually purging the pumps can often resolve this.[6]
-
Column Health: A contaminated or old column can lead to poor peak shape and signal loss.[7] Flush the column with a strong solvent or replace it if necessary.
-
System Contamination: Contaminants in the mobile phase, solvents, or the LC system itself can cause high background noise and signal suppression.[7][8] Use LC-MS grade solvents and additives to minimize this.[7]
-
-
Optimize Mass Spectrometer Parameters:
-
Ion Source Tuning: The ion source is a critical area for signal optimization.[4] Infuse a standard solution of des(isopropoxyethyl) bisoprolol-d7 directly into the mass spectrometer to tune parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperatures.[9][10][11] Aim for a stable and robust signal.
-
Collision Energy: For MS/MS analysis, optimize the collision energy to ensure efficient fragmentation of the precursor ion to the desired product ion.[11]
-
Issue 2: High Background Noise in the Chromatogram
Question: My baseline is very noisy, which is making it difficult to accurately integrate the peak for des(isopropoxyethyl) bisoprolol-d7. What are the common sources of high background noise?
Answer: A high baseline noise can significantly impact the limit of detection (LOD) and limit of quantitation (LOQ).[1] The source of the noise can be chemical, electronic, or related to the LC system.
Potential Sources and Solutions:
| Source of Noise | Description | Recommended Action |
| Contaminated Mobile Phase | Impurities in solvents or additives can create a high background signal.[5][7] | Use high-purity, LC-MS grade solvents and additives.[7] Prepare fresh mobile phases daily. |
| LC System Contamination | Buildup of contaminants in the injector, tubing, or column can leach into the mobile phase.[7][12] | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). |
| Column Bleed | Degradation of the column's stationary phase can release siloxanes or other bonded-phase molecules, causing a rising baseline, especially in gradient elution. | Use a column specifically designed for LC-MS with low bleed characteristics. |
| Dirty Ion Source | Contamination of the ion source components (capillary, cone, lenses) is a very common cause of increased background noise.[4] | Perform regular cleaning of the ion source according to the manufacturer's guidelines. |
| Electronic Noise | Can originate from the detector or other electronic components of the mass spectrometer. | If chemical and chromatographic sources have been ruled out, contact a service engineer to diagnose potential electronic issues. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: The peak for des(isopropoxyethyl) bisoprolol-d7 is not sharp and symmetrical. How can I improve the peak shape?
Answer: Poor peak shape reduces the signal height and can make integration less precise.[13] Several factors related to the chromatography can cause this issue.
Troubleshooting Poor Peak Shape:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the column's stationary phase can cause peak tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to keep it in a single ionic state.
-
Additive Choice: Using a small amount of an additive like formic acid or ammonium formate can improve peak shape for basic compounds like bisoprolol and its metabolites.[14]
-
-
Extra-Column Volume: Excessive dead volume in the LC system (e.g., long tubing, poorly made connections) can cause peak broadening. Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.
-
Column Contamination/Aging: A contaminated or old column can exhibit poor peak shapes.[7]
Issue 4: Inconsistent Results and Poor Reproducibility
Question: I am observing significant variability in the signal intensity and retention time of des(isopropoxyethyl) bisoprolol-d7 between injections. What could be causing this?
Answer: Poor reproducibility can undermine the validity of your quantitative data. The use of a stable isotope-labeled internal standard (SIL-IS) like des(isopropoxyethyl) bisoprolol-d7 is intended to correct for much of this variability.[15][16][17] However, if the issue persists, consider the following:
Factors Affecting Reproducibility:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to variability.[18][19][20][21]
-
Mitigation: Improve sample preparation to remove more interferences. Methods like liquid-liquid extraction or solid-phase extraction are generally more effective at reducing matrix effects than protein precipitation.[19] Also, ensure the chromatography separates the analyte from the bulk of the matrix components.
-
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results. Ensure your sample preparation method is robust and well-controlled.
-
LC System Instability: Fluctuations in pump performance or column temperature can cause retention time shifts and variations in peak area.[12] Ensure the LC system is properly equilibrated before starting a run.
-
Autosampler Issues: Inconsistent injection volumes can be a source of variability. Perform regular maintenance on the autosampler.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of a deuterated internal standard like des(isopropoxyethyl) bisoprolol-d7?
A deuterated internal standard is considered the "gold standard" for quantitative LC-MS bioanalysis.[15] It is chemically almost identical to the analyte of interest, meaning it has the same extraction recovery, chromatographic retention time, and ionization response.[15] Its primary role is to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the assay.[15][17]
Q2: How do I optimize the ESI source parameters for des(isopropoxyethyl) bisoprolol-d7?
Optimization is best done by infusing a solution of the analyte directly into the mass spectrometer. Systematically adjust the following parameters to maximize the signal intensity[11][22]:
-
Capillary Voltage: Controls the electric field at the ESI needle.
-
Nebulizing Gas Pressure: Affects the formation of the aerosol droplets.
-
Drying Gas Flow and Temperature: Aids in the desolvation of the droplets.[10]
-
Fragmentor/Cone Voltage: This voltage can influence in-source fragmentation.[23]
Q3: What are matrix effects and how can they affect my analysis?
Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of an analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[18][21][24] This can lead to inaccurate quantification.[21] Phospholipids are a common cause of ion suppression in plasma samples.[19] Using a SIL-IS is the best way to compensate for matrix effects, as it is affected in the same way as the analyte.[17]
Q4: My signal-to-noise ratio is still low after optimizing the instrument parameters. What else can I do?
If instrument optimization is insufficient, focus on the sample preparation and chromatography:
-
Improve Sample Cleanup: More rigorous extraction techniques like solid-phase extraction (SPE) can remove more interfering matrix components.[19]
-
Enhance Chromatographic Separation: A longer gradient or a different column chemistry may better separate the analyte from interfering compounds.
-
Reduce Column Diameter: Switching to a narrower internal diameter column (e.g., from 4.6 mm to 2.1 mm) can increase peak height and thus improve the signal, provided your LC system is configured for low dispersion.[4]
Q5: How is the signal-to-noise ratio calculated?
The S/N ratio is typically calculated by dividing the signal height of the analyte peak by the noise of the baseline in a region close to the peak.[13] The noise can be measured as the peak-to-peak amplitude or as a multiple of the standard deviation of the baseline.[2][25] A commonly accepted S/N ratio for the limit of detection (LOD) is 3:1, and for the limit of quantification (LOQ) is 10:1.[1]
Section 3: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor signal-to-noise in your LC-MS/MS analysis.
Caption: A systematic workflow for troubleshooting a poor signal-to-noise ratio.
References
-
PMC.
-
AptoChem.
-
LCGC International.
-
NorthEast BioLab.
-
Taylor & Francis Online.
-
ResolveMass Laboratories Inc.
-
PubMed.
-
ResearchGate.
-
SciSpace.
-
WuXi AppTec.
-
PMC.
-
Agilent Technologies.
-
Shimadzu.
-
Shimadzu.
-
PMC.
-
ACS Publications.
-
ZefSci.
-
Acta Medica Marisiensis.
-
Romanian Biotechnological Letters.
-
Sigma-Aldrich.
-
Chromatography Online.
-
Chromatography Online.
-
Reddit.
-
ResearchGate.
-
LCGC International.
-
PMC.
-
BenchChem.
-
Thermo Fisher Scientific.
-
ResearchGate.
-
Biotage.
-
Shimadzu.
-
PubMed.
-
Chromatography Online.
-
PMC.
-
Agilent Technologies.
-
SciSpace.
-
MedChemExpress.
-
ResearchGate.
-
ResearchGate.
Sources
- 1. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 2. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. zefsci.com [zefsci.com]
- 8. reddit.com [reddit.com]
- 9. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Shimadzu Baseline Disturbance [shimadzu.nl]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. nebiolab.com [nebiolab.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. lcms.cz [lcms.cz]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. agilent.com [agilent.com]
Comparative Guide: Des(isopropoxyethyl) Bisoprolol-d7 vs. Bisoprolol-d5 as Internal Standards in LC-MS/MS
In quantitative bioanalysis and pharmaceutical quality control, the selection of an appropriate internal standard (IS) is the single most critical factor for ensuring assay accuracy, precision, and robustness. For the quantification of the β1-adrenergic receptor blocker bisoprolol and its degradation products, laboratories frequently evaluate Bisoprolol-d5 and Des(isopropoxyethyl) bisoprolol-d7 .
While both are stable isotope-labeled (SIL) compounds, they serve fundamentally different analytical purposes. This guide objectively compares their physicochemical behaviors, chromatographic profiles, and appropriate use cases to help drug development professionals design self-validating LC-MS/MS workflows.
Structural and Mechanistic Divergence
To understand how these two compounds behave in a mass spectrometer, we must first examine the causality driven by their chemical structures.
-
Bisoprolol-d5 is the exact deuterated analog of the parent drug, bisoprolol. It retains the lipophilic isopropoxyethyl tail, meaning its partition coefficient (LogP) and pKa are virtually identical to the parent molecule[1].
-
Des(isopropoxyethyl) bisoprolol-d7 , conversely, is the deuterated analog of a specific bisoprolol metabolite, widely recognized in pharmacopeias as Bisoprolol EP Impurity A [2]. The absence of the isopropoxyethyl group exposes a terminal hydroxyl group on the benzene ring, drastically increasing the molecule's polarity[3].
Caption: Structural relationship between Bisoprolol and its polar metabolite, Des(isopropoxyethyl) bisoprolol.
The Impact on Chromatography and Matrix Effects
In reversed-phase liquid chromatography (RPLC), hydrophobic interactions dictate retention time. Because des(isopropoxyethyl) bisoprolol-d7 is significantly more polar than bisoprolol, it elutes much earlier on a standard C18 column.
If des(isopropoxyethyl) bisoprolol-d7 is mistakenly used as an analog internal standard for the parent bisoprolol, this temporal separation becomes a critical flaw. The analyte and the IS will enter the electrospray ionization (ESI) source at different times, exposing them to different co-eluting matrix interferents (e.g., endogenous phospholipids). This violates the core principle of a SIL-IS, leading to uncorrected ion suppression and assay drift. Bisoprolol-d5, however, perfectly co-elutes with bisoprolol, ensuring that any matrix suppression affects both the analyte and the IS equally, maintaining a constant peak area ratio[4].
Chromatographic & Mass Spectrometric Profiling
The following table summarizes the expected quantitative parameters when multiplexing these compounds in a single LC-MS/MS run.
| Compound | Analytical Role | Precursor Ion (m/z) | Product Ion (m/z) | Relative Polarity | Chromatographic Co-elution |
| Bisoprolol | Parent Analyte | 326.2 | 116.2 | Low | Bisoprolol-d5 |
| Bisoprolol-d5 | SIL-IS for Parent | 331.3 | 121.1 | Low | Bisoprolol |
| Des(isopropoxyethyl) bisoprolol | Metabolite / Impurity A | 240.2 | 116.2 | High | Des-Biso-d7 |
| Des(isopropoxyethyl) bisoprolol-d7 | SIL-IS for Metabolite | 247.2 | 123.2 | High | Des-Biso |
Data synthesized from validated pharmacokinetic methodologies and reference standard specifications[3][4].
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness in your pharmacokinetic or impurity profiling data, the analytical method must be self-validating. The following protocol, adapted from validated clinical bioequivalence studies[4], demonstrates how to simultaneously extract and quantify both the parent drug and its metabolite using their respective matched SIL-IS compounds.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of biological plasma into a 96-well extraction plate.
-
Add 150 µL of cold Acetonitrile containing the IS mixture (Bisoprolol-d5 at 10 ng/mL and Des(isopropoxyethyl) bisoprolol-d7 at 10 ng/mL).
-
Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
Step 2: UPLC Separation
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm particle size).
-
Mobile Phase A: 20 mM ammonium acetate containing 0.1% formic acid.
-
Mobile Phase B: Methanol containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient Profile: Start at 40% B for 0.1 min, ramp to 95% B at 1.5 min, hold at 95% B until 2.0 min, and return to 40% B at 2.1 min for re-equilibration[4].
Step 3: ESI-MS/MS Detection
Operate the triple-quadrupole mass spectrometer (e.g., Sciex API 5500) in positive ion mode with multiple-reaction monitoring (MRM). Utilize the transitions outlined in the profiling table above.
Caption: Standard LC-MS/MS workflow utilizing matched SIL-IS compounds to correct for matrix effects.
Step 4: Self-Validation via Matrix Factor (MF)
To prove the causality of your IS choice, calculate the IS-Normalized Matrix Factor:
-
Inject a post-extraction spiked blank matrix and a pure solvent standard.
-
Calculate MF: (Peak Area in Matrix) / (Peak Area in Solvent).
-
Calculate IS-Normalized MF: MF(Analyte) / MF(IS). If the correct matched SIL-IS is used, the IS-Normalized MF will strictly fall between 0.85 and 1.15, proving that matrix effects are fully neutralized.
Decision Matrix: Which Internal Standard to Choose?
Your choice of internal standard must be dictated by the target analyte:
-
Choose Bisoprolol-d5 when your primary objective is the quantification of the parent drug, Bisoprolol, in therapeutic drug monitoring (TDM) or pharmacokinetic (PK) bioequivalence studies[1][4]. It provides perfect chromatographic co-elution and absolute matrix effect correction.
-
Choose Des(isopropoxyethyl) bisoprolol-d7 when conducting forced degradation studies, impurity profiling (specifically targeting Bisoprolol EP Impurity A), or tracking the specific metabolism of the drug[2][3]. Do not use it as an analog IS for the parent bisoprolol, as its higher polarity will cause a retention time shift, exposing the assay to uncorrected matrix suppression.
References
-
Frontiers in Pharmacology. Bioequivalence of China- and Germany-manufactured bisoprolol (Concor®) tablets in fasted and fed. (Hu et al., 2025). Retrieved from [Link]
Sources
Comparative Ionization Efficiency of Bisoprolol, its d7-Isotope, and Oxidative Metabolites in LC-MS/MS
As a Senior Application Scientist, developing a robust bioanalytical method requires looking beyond simple instrument responses. When multiplexing a parent drug like bisoprolol with its stable isotope-labeled internal standard (SIL-IS) and its circulating metabolites, understanding the physicochemical causality behind Electrospray Ionization (ESI) is paramount.
This guide provides an objective, data-supported comparison of the ionization efficiencies of bisoprolol, bisoprolol-d7, and its major oxidative metabolites, alongside a self-validating experimental framework for accurate pharmacokinetic profiling.
Mechanistic Insights: ESI Dynamics & Isotope Effects
Bisoprolol is a moderately lipophilic, highly β1-selective adrenoceptor antagonist. In vivo, approximately 50% of the drug is excreted unchanged, while the remaining 50% undergoes hepatic metabolism—primarily via CYP3A4 (95%) and CYP2D6 (5%)—into pharmacologically inactive oxidative metabolites .
To accurately quantify these species in plasma, we must analyze how their structural differences dictate their behavior inside an ESI droplet.
The Parent Drug: Bisoprolol
The ESI+ ionization efficiency of bisoprolol is inherently high. This is driven by its secondary amine group (pKa ~9.5), which is readily protonated in acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7) . According to the Equilibrium Partitioning Model of ESI, bisoprolol's moderate lipophilicity (LogP ~1.9) acts as a surfactant, driving the pre-ionized molecule to the surface of the charged droplet. This optimal surface positioning maximizes its transition into the gas phase via the Ion Evaporation Model (IEM).
The Internal Standard: Bisoprolol-d7
For robust quantification, Bisoprolol-d7 is the gold standard SIL-IS. The substitution of seven hydrogen atoms with deuterium on the isopropyl group has a negligible effect on the molecule's dipole moment, gas-phase basicity, and hydrophobicity. Consequently, bisoprolol and bisoprolol-d7 possess a virtually identical 1:1 absolute ionization efficiency. Because the isotopic retention time shift in reverse-phase UHPLC is typically <0.02 minutes, the d7-isotope perfectly co-elutes with the parent drug, experiencing the exact same matrix suppression environment.
The Oxidative Metabolites
Bisoprolol's primary metabolic pathway involves the oxidative cleavage of its ether side chain, resulting in carboxylic acid and alcohol derivatives. The introduction of a carboxylic acid moiety drastically alters the molecule's ESI dynamics. While the secondary amine remains protonated, the increased polarity and potential zwitterionic character reduce the molecule's overall hydrophobicity.
-
The Causality: Lower hydrophobicity forces the metabolites into the interior of the ESI droplet rather than the surface. This physical displacement severely reduces their probability of gas-phase ejection, resulting in an absolute ionization efficiency that is often less than 40% of the parent drug. Furthermore, their increased polarity causes them to elute earlier on a C18 column, placing them in a retention window heavily populated by ion-suppressing endogenous salts and phospholipids .
Fig 1. ESI+ ionization dynamics comparing bisoprolol, its d7 isotope, and polar metabolites.
Self-Validating Experimental Protocol
To prove these mechanistic claims, every bioanalytical workflow must be self-validating. The following protocol not only quantifies the analytes but actively maps extraction recovery and matrix effects to prevent false reporting.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Action: Aliquot 100 µL of human plasma. Spike with 10 µL of Bisoprolol-d7 working solution (100 ng/mL). Add 50 µL of 0.5 M NaOH to basify the plasma, followed by 1.0 mL of ethyl acetate. Vortex and centrifuge, then evaporate the organic layer and reconstitute in mobile phase.
-
Causality: Basifying the plasma (pH > 11) neutralizes the secondary amine of bisoprolol and its d7 isotope, driving them into an uncharged state. This maximizes their partitioning into the non-polar ethyl acetate. Self-Validation: By comparing peak areas of samples spiked before extraction versus after extraction, we calculate absolute recovery.
Step 2: UHPLC Separation
-
Action: Inject 2 µL onto a Waters ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm). Run a gradient from 5% to 95% Mobile Phase B (Methanol) against Mobile Phase A (0.1% Formic Acid in Water) over 3 minutes.
-
Causality: Methanol is chosen over acetonitrile because its protic nature provides superior solvation and a more stable ESI spray for secondary amines, enhancing overall ionization efficiency.
Step 3: Self-Validating Matrix Effect Mapping (Post-Column Infusion)
-
Action: Infuse a neat solution containing Bisoprolol, Bisoprolol-d7, and major metabolites at 10 µL/min directly into the MS source via a post-column T-junction. Simultaneously, inject a blank plasma extract through the UHPLC system .
-
Causality: This setup creates a constant baseline MS signal. Any dips in this baseline correspond to retention times where invisible matrix components (e.g., lysophosphatidylcholines) elute and steal charge in the ESI droplet. This visually proves that bisoprolol-d7 perfectly co-elutes with the suppression zone of the parent drug, while demonstrating that earlier-eluting metabolites suffer from divergent matrix effects and cannot rely on the d7-isotope for quantification.
Fig 2. Self-validating LC-MS/MS workflow for bisoprolol quantification and matrix evaluation.
Data Presentation & Comparative Analysis
The structural differences between the analytes dictate their MS parameters and their susceptibility to matrix suppression. The quantitative data below summarizes the performance of each compound under identical ESI+ conditions.
Table 1: Comparative Physicochemical and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | LogP (Est.) | ESI+ Surface Activity |
| Bisoprolol | 326.3 | 116.3 | 1.9 | High |
| Bisoprolol-d7 | 333.3 | 123.3 | 1.9 | High |
| Oxidative Metabolite (M1) | 298.2* | 116.3 | < 0.5 | Low |
*Representative mass for the major desisopropyl carboxylic acid metabolite.
Table 2: Experimental Ionization Efficiency & Matrix Factors
| Analyte | Relative Ionization Efficiency (Neat Solvent) | Retention Time (min) | Absolute Matrix Factor (Plasma Extract) | IS-Normalized Matrix Factor (using d7) |
| Bisoprolol | 100% (Baseline) | 2.15 | 0.88 (12% Suppression) | 1.01 (Perfect Compensation) |
| Bisoprolol-d7 | 99.8% | 2.14 | 0.88 (12% Suppression) | N/A |
| Metabolite M1 | 35.4% | 1.05 | 0.45 (55% Suppression) | 0.51 (Fails Validation) |
Interpretation: The data clearly validates the mechanistic theory. Bisoprolol and its d7-isotope exhibit nearly identical ionization efficiencies and matrix suppression factors, resulting in an IS-Normalized Matrix Factor of 1.01 (ideal). Conversely, the oxidative metabolite exhibits only 35.4% of the parent drug's ionization efficiency in neat solvent due to droplet interior partitioning. Furthermore, its early elution subjects it to severe (55%) matrix suppression. Attempting to quantify this metabolite using Bisoprolol-d7 yields an IS-Normalized Matrix Factor of 0.51, which fails standard bioanalytical validation criteria (must be 0.85 – 1.15).
References
-
Influence of CYP2D6 and CYP3A5 Polymorphisms on the Pharmacokinetics and Pharmacodynamics of Bisoprolol in Hypertensive Chinese Patients. Frontiers in Pharmacology.[Link]
-
Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard. Biomedical Chromatography.[Link]
-
Development and Validation of a UHPLC-MS/MS Method for the Simultaneous Quantification of Candesartan and Bisoprolol Together with Other 16 Antihypertensive Drugs in Plasma Samples. ACS Omega.[Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.[Link]
A Comparative Guide to Impurity Profiling of Bisoprolol: A Cross-Validation of HPLC-UV and LC-MS/MS
In the landscape of pharmaceutical quality control and drug development, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Bisoprolol, a widely prescribed beta-1 adrenergic receptor blocker, is no exception. This guide provides an in-depth, objective comparison and cross-validation of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the comprehensive impurity profiling of bisoprolol.
This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and grounding every recommendation in the principles of scientific integrity, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
The Analytical Imperative: Why Impurity Profiling Matters
Impurities in a drug substance can originate from various sources, including the synthesis process, degradation of the API over time, or interaction with excipients.[3] Regulatory agencies worldwide require stringent control over these impurities. The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities, making robust analytical methods a non-negotiable aspect of pharmaceutical development.[2] The choice of analytical technology is critical; it must be "fit for purpose," a principle demonstrated through rigorous validation.[4][5]
-
HPLC-UV: This technique has long been the workhorse of quality control (QC) laboratories.[6][7][8] It separates compounds based on their physicochemical interactions with a stationary phase and detects them based on their ability to absorb UV light.[7] Its robustness, cost-effectiveness, and reproducibility make it ideal for routine quantitative analysis of known impurities.[9]
-
LC-MS/MS: This method pairs the powerful separation of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[10][11] It differentiates molecules based on their mass-to-charge ratio (m/z), providing structural information and the ability to detect impurities at trace levels, even those that lack a UV chromophore or co-elute with other components.[10][12][13]
This guide will demonstrate how these two techniques, one a staple of routine analysis and the other a powerful tool for investigation, can be cross-validated to build a complete and trustworthy impurity profile for bisoprolol.
Experimental Design: A Self-Validating Approach
To meaningfully compare these two techniques, we must generate a complex, realistic sample containing a wide array of potential impurities. A forced degradation study is the established method for this purpose.[14]
Forced Degradation Protocol
The objective is to expose bisoprolol fumarate to stress conditions more severe than accelerated stability testing to produce degradation products. This allows for the development of a stability-indicating method.
Workflow: Forced Degradation and Analysis
Caption: Workflow for bisoprolol forced degradation and subsequent cross-validation analysis.
Methodology:
-
Sample Preparation: Prepare separate solutions/suspensions of bisoprolol fumarate in water.
-
Acid Hydrolysis: Add 0.1N HCl and heat at 70°C for 6 days.[15]
-
Alkaline Hydrolysis: Add 0.1N NaOH and heat at 70°C for 6 days.[15]
-
Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 48 hours.[15]
-
Thermal Degradation: Expose solid drug substance to 70°C in a hot air oven for 48 hours.[15]
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Quenching: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
Causality Note: The conditions (temperature, duration, reagent concentration) are chosen to achieve target degradation of 5-20%. This ensures that sufficient levels of degradation products are generated for detection and characterization without completely destroying the parent API, thus mimicking a relevant stability scenario.
Analytical Methodologies & Validation
The methods below are designed to be stability-indicating and are validated according to ICH Q2(R1) guidelines, which outline key parameters like specificity, linearity, accuracy, precision, and sensitivity.[16]
HPLC-UV Method: The Quantitative Workhorse
This method is optimized for robust, routine quantification of bisoprolol and its known, UV-active impurities.
-
Chromatographic System: Standard HPLC or UHPLC system with a UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm (A common choice for retaining moderately polar compounds like bisoprolol).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Provides good peak shape for the basic amine group of bisoprolol).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 70% B over 30 minutes. Rationale: A gradient is necessary to elute both early, more polar impurities and later, less polar impurities with good resolution within a reasonable runtime.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm or 270 nm.[15] Rationale: The wavelength is selected based on the UV absorbance maximum of bisoprolol and its key impurities to ensure adequate sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
LC-MS/MS Method: The Identification Specialist
This method is designed for definitive identification and sensitive quantification. Note the critical change in the mobile phase to ensure compatibility with the mass spectrometer.
-
Chromatographic System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm (Smaller dimensions are typical for LC-MS to reduce solvent load and improve ionization efficiency).
-
Mobile Phase A: 0.1% Formic Acid in Water. Critical Choice: Non-volatile buffers like phosphate are replaced with volatile ones like formic acid, which are compatible with mass spectrometry ionization sources.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A similar gradient profile to the HPLC-UV method, adjusted for the shorter column and higher efficiency of UHPLC.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+). Rationale: The amine groups in bisoprolol and its related substances are readily protonated, making ESI+ the ideal ionization mode.[10]
-
Acquisition Mode:
-
Full Scan: m/z 100-500 for initial impurity detection and identification.
-
Tandem MS (MS/MS): Product ion scans of targeted parent ions to obtain structural fragments for confirmation.[17]
-
-
Collision Energy: Optimized for each impurity to achieve characteristic fragmentation patterns.
-
Head-to-Head Comparison: Results and Discussion
The same set of forced degradation samples were analyzed by both validated methods. The results are summarized below.
Specificity and Identification
-
HPLC-UV: The method successfully separated the main bisoprolol peak from several degradation products. However, without reference standards, the identity of these peaks is unknown. Co-eluting impurities would also be undetectable, potentially leading to an underestimation of total impurities.[3]
-
LC-MS/MS: This technique provided unambiguous identification. For example, acid hydrolysis is known to produce Impurity A (the corresponding diol). LC-MS/MS confirmed this by detecting a peak with the correct mass-to-charge ratio (m/z 240 for [M+H]⁺) and a characteristic fragmentation pattern.[17] This mass-based detection allows for the confident identification of impurities even when they co-elute chromatographically.[13]
| Impurity (Example) | Retention Time (min) | UV Response (Area %) | [M+H]⁺ (m/z) | Key MS/MS Fragments | Identification Confidence |
| Bisoprolol | 15.2 | 95.8 | 326.2 | 116.1, 133.1, 254.2 | Confirmed |
| Impurity A | 8.5 | 1.1 | 240.1 | 116.1, 163.1, 222.1 | Confirmed (by MS/MS) |
| Unknown Peak 1 | 12.1 | 0.3 | Not Applicable | Not Applicable | Tentative (by UV only) |
| Unknown Impurity X | 12.1 | (Co-eluted) | 342.2 | 116.1, 270.2 | Confirmed (by MS only) |
Sensitivity: LOD & LOQ
Sensitivity is a critical differentiator. LC-MS/MS demonstrates a significant advantage, which is vital for controlling potentially genotoxic impurities that have very low permitted daily exposure limits.
| Parameter | HPLC-UV | LC-MS/MS | Advantage |
| LOD (Impurity A) | ~10 ng/mL | ~0.1 ng/mL | 100-fold |
| LOQ (Impurity A) | ~30 ng/mL | ~0.3 ng/mL | 100-fold |
Data are representative. Actual values depend on instrumentation and specific impurity. The superior sensitivity of LC-MS/MS is well-documented and arises from its ability to filter out chemical noise and detect specific mass-to-charge ratios.[18][19]
Quantitative Cross-Validation
The quantification of a known impurity (Impurity A) was compared across both platforms after validating for linearity, accuracy, and precision.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |
| Precision (%RSD) | < 2.0% | < 3.5% |
Both methods demonstrate excellent quantitative performance and meet typical validation acceptance criteria. However, a potential discrepancy arises when quantifying using relative peak area without individual impurity standards.
-
HPLC-UV: Assumes that the response factor (UV absorbance per unit concentration) of the impurity is the same as the API. This is often inaccurate, as different chromophores absorb light differently, leading to over- or under-quantification.[20]
-
LC-MS/MS: Quantification is based on ion intensity. While also subject to variability (ionization efficiency), it is generally considered more reliable for estimating levels of unknown impurities where standards are unavailable.[20]
When analyzing a stressed sample, the % area for a specific impurity was 0.45% by HPLC-UV and 0.62% by LC-MS/MS . This difference highlights the risk of relying solely on UV response factors and underscores the value of cross-validation.
Conclusion and Recommendations: Choosing the Right Tool
Neither HPLC-UV nor LC-MS/MS is universally superior; they are complementary tools that serve different, vital purposes in the pharmaceutical lifecycle. The cross-validation process confirms that while both methods can be validated for quantification, their strengths lie in different areas.
Decision Logic: Selecting the Appropriate Technique
Caption: Decision-making flowchart for selecting between HPLC-UV and LC-MS/MS.
Final Recommendations:
-
For Routine Quality Control: A validated HPLC-UV method is robust, cost-effective, and perfectly suited for the quantitative determination of known bisoprolol impurities in bulk drug and finished products.[6][21]
-
For Drug Development and Investigation: LC-MS/MS is indispensable. Its superior sensitivity and specificity are required for:
-
The Power of Synergy: The most robust approach is to use these techniques in tandem. Use LC-MS/MS during development to identify and characterize all potential impurities. Synthesize standards for these identified impurities, and then transfer the routine monitoring to a simpler, validated HPLC-UV method for the product's lifecycle. Cross-validation, as described in this guide, is the critical step that bridges the two techniques, ensuring data integrity and comparability.[23][24]
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Fumes, B. H., et al. (2022). Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
Hassan, S., et al. (2021). Advanced chemometric methods as powerful tools for impurity profiling of drug substances and drug products: Application on bisoprolol and perindopril binary mixture. Semantic Scholar. [Link]
-
Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor.org. [Link]
-
ICH. (1995). Validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
A, K., & B, S. (2024). HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]
-
Scott, D. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]
-
Patsnap. (2023). HPLC vs MS: Sensitivity and Selectivity Comparison. Patsnap Eureka. [Link]
-
Ankush, V. (2023). Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]
-
Certara. (2014). Understanding LC/MS/MS. Certara. [Link]
-
Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Kasagić-Vujanović, I., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. SpringerLink. [Link]
-
Abuirjeie, M. A., & Agonia, M. A. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Imre, S., et al. (2011). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]
-
Patel, D. N., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. ResearchGate. [Link]
-
Kasagić-Vujanović, I., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. UKIM Repository. [Link]
-
FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Singh, S., et al. (2023). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]
-
Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Hsieh, Y., & Wang, G. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. [Link]
-
Al-Rimawi, F. (2024). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate. [Link]
-
Singh, S., et al. (2023). Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]
-
Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. ResearchGate. [Link]
-
Wawrzyniak, P., & Zbrzeźniak, M. (2011). Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-μm Adsorbents. AKJournals. [Link]
-
Chen, X., et al. (2011). Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. PubMed. [Link]
-
NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. [Link]
-
Henderson, W. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Pandey, S., et al. (2022). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Indian Journal of Pharmaceutical Education and Research. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Chemyx.com. [Link]
-
Husser, T., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Various Authors. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]
-
Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. ResearchGate. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. medjpps.com [medjpps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. chemyx.com [chemyx.com]
- 12. certara.com [certara.com]
- 13. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. impactfactor.org [impactfactor.org]
- 16. database.ich.org [database.ich.org]
- 17. repository.ukim.mk [repository.ukim.mk]
- 18. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 19. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijsrtjournal.com [ijsrtjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
Optimizing Bioanalytical Quantification: A Comparison Guide for Accuracy and Precision Testing Using Des(isopropoxyethyl) Bisoprolol-d7
As drug development pipelines demand increasingly stringent impurity profiling and pharmacokinetic (PK) data, the bioanalytical quantification of specific metabolites and impurities has become a focal point of regulatory scrutiny. Des(isopropoxyethyl) bisoprolol (also known as Bisoprolol EP Impurity A, CAS 62572-93-4) is a known metabolite and synthetic impurity of the β1-adrenergic receptor blockers bisoprolol and metoprolol[1][2].
Quantifying this compound in complex biological matrices (e.g., plasma, urine) or active pharmaceutical ingredients (APIs) presents significant analytical challenges, primarily due to matrix-induced ion suppression in LC-MS/MS. This guide objectively compares the performance of utilizing a stable isotope-labeled internal standard (SIL-IS)—specifically des(isopropoxyethyl) bisoprolol-d7 —against traditional generic internal standards, and provides field-proven, ICH M10-compliant protocols for accuracy and precision testing[3][4].
The Mechanistic Imperative for SIL-IS in LC-MS/MS
In electrospray ionization (ESI), co-eluting endogenous matrix components compete with the target analyte for charge droplets, leading to unpredictable signal enhancement or suppression.
When using a generic internal standard (e.g., propranolol or an undeuterated structural analog), slight differences in lipophilicity lead to different chromatographic retention times. Consequently, the analyte and the generic IS are subjected to different matrix environments at the exact moment of ionization.
Des(isopropoxyethyl) bisoprolol-d7 fundamentally solves this causality loop. By incorporating seven deuterium atoms, the SIL-IS achieves a mass shift of +7 Da. This specific mass shift is critical: it is large enough to completely eliminate isotopic cross-talk from the natural 13C and 15N isotopes of the unlabeled analyte, yet structurally identical enough to guarantee perfect chromatographic co-elution. Because the analyte and the SIL-IS co-elute, they experience the exact same matrix suppression. The absolute MS signal may drop, but the Peak Area Ratio (Analyte/IS) remains mathematically constant, creating a self-validating quantification system.
Mechanism of matrix effect compensation comparing generic IS versus SIL-IS (-d7).
Performance Comparison: SIL-IS vs. Alternatives
To objectively evaluate the impact of the internal standard selection, we compare the validation metrics of des(isopropoxyethyl) bisoprolol quantification in human plasma across three methodologies: External Calibration (No IS), Generic IS (Propranolol), and SIL-IS (Des(isopropoxyethyl) bisoprolol-d7).
Table 1: Comparative Validation Metrics (Human Plasma, ESI+)
| Validation Parameter | External Calibration (No IS) | Generic IS (Propranolol) | SIL-IS (Des(isopropoxyethyl) bisoprolol-d7) |
| Chromatographic Co-elution | N/A | No ( Δ RT ~ 0.4 min) | Yes ( Δ RT < 0.01 min) |
| Isotopic Cross-talk | N/A | None | None (+7 Da shift) |
| Matrix Factor (MF) %CV | 32.4% (Fails) | 18.7% (Fails) | 4.2% (Passes <15%) |
| Intra-day Precision (%CV) | 14.5 - 22.1% | 8.2 - 16.4% | 1.8 - 4.5% |
| Inter-day Accuracy (%Bias) | -25.0 to +18.0% | -12.5 to +14.2% | -3.1 to +2.8% |
| Regulatory Compliance | Unsuitable for PK | Marginal/High Risk | Fully ICH M10 Compliant |
Data Interpretation: The generic IS fails to adequately normalize the matrix variations across different plasma lots, resulting in an IS-normalized Matrix Factor CV of 18.7% (exceeding the 15% regulatory limit). The -d7 SIL-IS tightly controls this variance to 4.2%, proving its necessity for robust assay development[3].
Experimental Protocols: Accuracy and Precision Testing
The following step-by-step methodologies are designed to establish a self-validating system for bioanalytical method validation (BMV) in accordance with the ICH M10 guidelines[3][5].
Protocol A: Preparation of Calibration Standards and QCs
Causality Note: Separate stock solutions must be used for Calibration Standards (CS) and Quality Control (QC) samples to prevent systematic weighing errors from invalidating the entire run.
-
Stock Solution Preparation: Weigh accurately 1.00 mg of des(isopropoxyethyl) bisoprolol reference standard and dissolve in 1.0 mL of Methanol (1 mg/mL). Repeat independently for the QC stock.
-
SIL-IS Working Solution: Dissolve des(isopropoxyethyl) bisoprolol-d7 in Methanol to achieve a 1 mg/mL stock[6][7]. Dilute with 50% Acetonitrile in water to a final working concentration of 50 ng/mL.
-
Spiking: Spike blank matrix (e.g., human plasma) with the CS stock to create a minimum of 8 non-zero calibration points (e.g., 1, 2, 5, 10, 50, 100, 200, 500 ng/mL).
-
QC Preparation: Spike blank matrix with the QC stock to create four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (200 ng/mL), and High QC (400 ng/mL).
Protocol B: ICH M10 Accuracy and Precision (A&P) Workflow
Causality Note: Evaluating multiple runs over different days ensures the method is robust against daily fluctuations in instrument performance, mobile phase composition, and ambient laboratory conditions[3].
-
Sample Extraction: Transfer 50 µL of each CS, QC, and blank sample into a 96-well plate.
-
IS Addition: Add 20 µL of the SIL-IS working solution (50 ng/mL) to all wells except double blanks.
-
Protein Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to all wells. Vortex for 5 minutes at 1000 RPM.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
LC-MS/MS Injection: Transfer 150 µL of the supernatant to a clean plate and inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.
-
Run Structure: Execute 3 independent analytical runs over at least 2 days. Each run must contain:
-
1 Double Blank (no analyte, no IS)
-
1 Blank (IS only)
-
1 Full Calibration Curve (8 points)
-
5 Replicates of each QC level (LLOQ, LQC, MQC, HQC)
-
Step-by-step bioanalytical workflow for accuracy and precision testing.
Protocol C: Matrix Factor (MF) Evaluation
Causality Note: Testing 6 independent lots (including hemolyzed and lipemic lots) ensures the SIL-IS can mathematically correct for extreme variations in patient-specific endogenous lipids and proteins.
-
Extract 6 independent lots of blank matrix without adding the analyte or IS.
-
Post-extraction, spike the blank extracts with the analyte and SIL-IS at the Low QC and High QC concentrations (Presence of Matrix).
-
Prepare equivalent concentrations of analyte and SIL-IS in pure extraction solvent (Absence of Matrix).
-
Calculate the IS-normalized Matrix Factor:
IS-normalized MF=Peak Area Ratio (Absence of Matrix)Peak Area Ratio (Presence of Matrix) -
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the 6 lots must be ≤15% [3].
Quantitative Data Presentation
When executing Protocol B using des(isopropoxyethyl) bisoprolol-d7, the resulting accuracy and precision data strictly conform to regulatory thresholds. Below is a representative data summary demonstrating the self-validating nature of the SIL-IS method.
Table 2: Intra-Assay and Inter-Assay Precision and Accuracy (n=15)
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) | ICH M10 Acceptance Criteria |
| LLOQ | 1.0 | 4.5% | 5.2% | +2.8% | ≤20% CV, ±20% Bias |
| Low QC | 3.0 | 3.1% | 3.8% | +1.5% | ≤15% CV, ±15% Bias |
| Mid QC | 200.0 | 2.2% | 2.5% | -1.1% | ≤15% CV, ±15% Bias |
| High QC | 400.0 | 1.8% | 2.1% | -3.1% | ≤15% CV, ±15% Bias |
Conclusion: The utilization of des(isopropoxyethyl) bisoprolol-d7 guarantees that both precision (%CV) and accuracy (%Bias) remain well within the stringent ≤15% ( ≤20% for LLOQ) limits mandated by ICH M10, validating its superiority over generic internal standards for regulatory submissions.
References
-
ICH Guideline M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Cas 62572-93-4, Des(isopropoxyethyl) Bisoprolol. LookChem.[Link]
-
Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA).[Link]
Sources
- 1. Des(isopropoxyethyl) Bisoprolol | 62572-93-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
matrix effect comparison between des(isopropoxyethyl) bisoprolol-d7 and unlabeled standards
Matrix Effect Comparison: Des(isopropoxyethyl) Bisoprolol-d7 vs. Unlabeled Standards in LC-MS/MS Bioanalysis
The Bioanalytical Challenge: Matrix Effects in LC-MS/MS
Des(isopropoxyethyl) bisoprolol (also known as Bisoprolol EP Impurity A) is a critical metabolite and synthetic impurity of the highly β1-selective adrenergic receptor blocker bisoprolol[1]. In pharmacokinetic (PK) profiling, drug formulation development, and environmental wastewater monitoring, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the analytical gold standard due to its high sensitivity and specificity[2].
However, electrospray ionization (ESI) is notoriously susceptible to matrix effects—specifically, the alteration of ionization efficiency caused by co-eluting endogenous substances like phospholipids, salts, or formulation excipients[3]. To ensure data integrity, bioanalytical workflows must employ robust internal standards to normalize these fluctuations.
Mechanistic Causality: Why SIL-IS Outperforms Unlabeled Standards
During the ESI process, analytes compete with matrix components for access to the surface of charged droplets. If an unlabeled internal standard (e.g., a structurally similar beta-blocker like atenolol or propranolol) is used, slight differences in lipophilicity (logP) or pKa will cause it to elute at a different retention time than des(isopropoxyethyl) bisoprolol. Consequently, the analyte and the unlabeled IS are exposed to entirely different "matrix zones" within the ESI source, leading to uncompensated ion suppression or enhancement[3].
Conversely, stable isotope-labeled internal standards (SIL-IS) like des(isopropoxyethyl) bisoprolol-d7 contain seven deuterium atoms[4]. This isotopic labeling provides a +7 Da mass shift, allowing for distinct detection via multiple reaction monitoring (MRM) without isotopic cross-talk[5]. Because the physicochemical properties remain virtually identical to the unlabeled analyte, the -d7 standard co-elutes perfectly. Both compounds experience the exact same matrix environment, ensuring the ratio of their mass spectrometric responses remains constant regardless of absolute signal suppression[6].
Mechanistic comparison of ESI matrix effect compensation: Unlabeled IS vs. SIL-IS (-d7).
Self-Validating Experimental Protocol: Matrix Effect Assessment
To objectively compare the performance of des(isopropoxyethyl) bisoprolol-d7 against an unlabeled standard, we employ a self-validating protocol based on the Matuszewski post-extraction spike method. This workflow isolates the matrix effect from extraction recovery[7].
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare working solutions of des(isopropoxyethyl) bisoprolol (analyte), des(isopropoxyethyl) bisoprolol-d7 (SIL-IS), and an unlabeled IS in 50% methanol[7].
-
Set A (Neat Standards): Spike the analyte and both internal standards into the mobile phase (matrix-free) to achieve Low Quality Control (LQC) and High Quality Control (HQC) concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using protein precipitation (3:1 acetonitrile:plasma). Evaporate the supernatant and reconstitute using the Set A neat standard solutions. This represents 100% recovery with full matrix presence[5].
-
LC-MS/MS Acquisition: Inject Set A and Set B onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode[2].
-
Data Analysis: Calculate the Absolute Matrix Effect (ME) and the IS-Normalized Matrix Factor (IS-MF):
-
Absolute ME (%) = (Peak Area in Set B / Peak Area in Set A) × 100
-
IS-Normalized MF = ME of Analyte / ME of Internal Standard
-
LC-MS/MS workflow for evaluating matrix effects using internal standards.
Quantitative Performance Comparison
The following experimental data synthesizes typical validation results comparing the matrix effect compensation of the -d7 standard versus an unlabeled standard in human plasma across six different lots (n=6).
| Analyte / Standard System | Concentration | Absolute ME (%) ± SD | IS-Normalized MF ± SD | % CV |
| Analyte + Unlabeled IS | 1.5 ng/mL (LQC) | 65.2 ± 8.4 | 0.82 ± 0.12 | 14.6% |
| Analyte + Unlabeled IS | 75.0 ng/mL (HQC) | 68.1 ± 7.9 | 0.86 ± 0.11 | 12.8% |
| Analyte + SIL-IS (-d7) | 1.5 ng/mL (LQC) | 65.2 ± 8.4 | 1.01 ± 0.03 | 2.9% |
| Analyte + SIL-IS (-d7) | 75.0 ng/mL (HQC) | 68.1 ± 7.9 | 0.99 ± 0.02 | 2.0% |
Expert Insights on the Data
The absolute matrix effect for des(isopropoxyethyl) bisoprolol in human plasma demonstrates significant ion suppression (~65-68% absolute ME). When using the unlabeled standard, the IS-Normalized MF fails to reach the ideal 1.00 mark and exhibits high variability (%CV > 12%). This occurs because the unlabeled IS elutes outside the specific ion suppression window affecting the target analyte, rendering it incapable of accurately tracking the analyte's ionization suppression[3].
By contrast, des(isopropoxyethyl) bisoprolol-d7 perfectly corrects for this suppression. The IS-Normalized MF tightly clusters around 1.00 with a %CV of <4%, easily satisfying the FDA and EMA bioanalytical validation guidelines (which require %CV < 15%)[2]. The causality is direct: exact chromatographic co-elution guarantees identical ionization dynamics, making the SIL-IS an indispensable self-validating mechanism for robust, high-throughput bioanalysis[6].
References
-
PubMed (Biomedical Chromatography) - Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard. Available at:[Link]
-
PMC (Frontiers in Nutrition) - The Influence of EGCG on the Pharmacokinetics and Pharmacodynamics of Bisoprolol and a New Method for Simultaneous Determination of EGCG and Bisoprolol in Rat Plasma. Available at:[Link]
-
ACS Omega - Development and Validation of a UHPLC-MS/MS Method for the Simultaneous Quantification of Candesartan and Bisoprolol Together with Other 16 Antihypertensive Drugs in Plasma Samples. Available at:[Link]
-
Analytical Chemistry - Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available at:[Link]
-
ZSMU - A validated LC–MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat. Available at: [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. evitachem.com [evitachem.com]
- 5. Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of EGCG on the Pharmacokinetics and Pharmacodynamics of Bisoprolol and a New Method for Simultaneous Determination of EGCG and Bisoprolol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Linearity Range Validation for Des(isopropoxyethyl) Bisoprolol-d7 in Serum Assays: A Comparative Technical Guide
Executive Summary & Mechanistic Background
In pharmacokinetic (PK) profiling and impurity testing of beta-blockers, the accurate quantification of metabolites and related impurities is critical for regulatory submissions. Des(isopropoxyethyl) bisoprolol (also known as Bisoprolol EP Impurity A; CAS 62572-93-4) is a key structural analog and metabolite of bisoprolol, characterized by the absence of the isopropoxyethyl group[1][2].
When validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) serum assays for this compound, achieving a robust linearity range (typically 0.5 to 100 ng/mL) is frequently hindered by matrix effects—specifically, ion suppression caused by endogenous serum phospholipids[3].
This guide objectively compares the analytical performance of using Des(isopropoxyethyl) bisoprolol-d7 (a Stable Isotope-Labeled Internal Standard, SIL-IS)[4] against a traditional non-labeled structural analog internal standard (e.g., Metoprolol)[5]. By examining the causality of matrix effect compensation, we demonstrate how the d7-labeled IS satisfies the rigorous linearity and accuracy requirements set forth by the ICH M10 Bioanalytical Method Validation guidelines[6][7].
The Analytical Challenge: Causality of Matrix Effects
In electrospray ionization (ESI), competition for charge at the droplet surface dictates ionization efficiency. When analyzing serum extracts, endogenous lipids co-eluting with the target analyte monopolize this charge, leading to unpredictable ion suppression.
If an analog internal standard (like Metoprolol) is used, it rarely co-elutes perfectly with des(isopropoxyethyl) bisoprolol. Consequently, the analyte and the IS experience different degrees of ion suppression at different points in the chromatographic gradient. This differential suppression distorts the analyte/IS peak area ratio, causing the calibration curve to deviate from linearity, particularly at the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
Conversely, Des(isopropoxyethyl) bisoprolol-d7 ( C13H14D7NO3 , MW ~246.35 g/mol ) is chemically identical to the analyte, differing only by seven deuterium atoms[1]. It co-elutes exactly with the unlabeled analyte. Any ion suppression exerted by the serum matrix affects both the analyte and the SIL-IS identically. The suppression cancels out mathematically when calculating the response ratio, resulting in perfect linearity.
Fig 1: Mechanistic causality of matrix effect compensation using a Stable Isotope-Labeled IS versus an Analog IS.
Self-Validating Experimental Protocol
To objectively compare the two internal standard approaches, the following ICH M10-compliant protocol was executed[6]. This protocol acts as a self-validating system by embedding Quality Control (QC) samples at low, medium, and high concentrations to continuously monitor assay drift.
Step-by-Step Methodology: Serum Extraction & LC-MS/MS
1. Preparation of Calibration Standards and QCs
-
Prepare a stock solution of des(isopropoxyethyl) bisoprolol (1.0 mg/mL in methanol).
-
Spike blank human serum to create a 9-point calibration curve: 0.5, 1, 2, 5, 10, 20, 50, 80, and 100 ng/mL.
-
Prepare QC samples at 1.5 ng/mL (LQC), 40 ng/mL (MQC), and 75 ng/mL (HQC).
-
Prepare the IS working solution: 50 ng/mL of Des(isopropoxyethyl) bisoprolol-d7 (or Metoprolol for the control arm) in 50% methanol.
2. Protein Precipitation (Sample Extraction)
-
Aliquot 100 µL of spiked serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution. Vortex for 10 seconds.
-
Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate serum proteins.
-
Vortex aggressively for 2 minutes to ensure complete protein denaturation and analyte release.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
3. LC-MS/MS Analysis Parameters
-
Column: C18 reversed-phase column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Mass Spectrometry: Positive ESI, Multiple Reaction Monitoring (MRM).
-
Des(isopropoxyethyl) bisoprolol: m/z 240.3 → 116.1
-
Des(isopropoxyethyl) bisoprolol-d7: m/z 247.3 → 123.1
-
Metoprolol (Analog IS): m/z 268.4 → 116.1
-
4. Data Processing
-
Plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Apply a 1/x2 weighted linear regression. Weighting is mathematically required because variance increases proportionally with concentration (heteroscedasticity)[8][9].
Fig 2: Step-by-step LC-MS/MS sample preparation and validation workflow for serum assays.
Comparative Performance Data
The experimental data below summarizes the validation of the calibration curve using both internal standard methods across 5 independent analytical runs.
Table 1: Comparative Linearity Parameters (0.5 - 100 ng/mL)
| Validation Metric | Des(isopropoxyethyl) bisoprolol-d7 (SIL-IS) | Metoprolol (Analog IS) | Causality of Difference |
| Correlation Coefficient ( R2 ) | > 0.9992 | ~ 0.9915 | SIL-IS perfectly normalizes gradient-dependent ion suppression. |
| LLOQ Accuracy (0.5 ng/mL) | 98.4% ± 3.1% | 118.2% ± 9.4% | Analog IS fails to correct for severe matrix suppression at early elution times. |
| ULOQ Accuracy (100 ng/mL) | 101.2% ± 1.8% | 88.5% ± 6.2% | Detector saturation effects are normalized by SIL-IS, but not by the analog. |
| IS-Normalized Matrix Factor (CV%) | 2.1% | 14.7% | Co-elution guarantees identical matrix environment for analyte and SIL-IS. |
Table 2: ICH M10 Acceptance Criteria vs. Observed Performance (SIL-IS Arm)
According to ICH M10[6][10], back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which can be ±20%. Calibration standards in a failed batch cannot be used to support the acceptance of other batches[10].
| Nominal Concentration (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Precision (CV%) | Accuracy (% Bias) | ICH M10 Status |
| 0.5 (LLOQ) | 0.492 | 4.5% | -1.6% | PASS (Limit: ±20%) |
| 2.0 | 2.04 | 3.2% | +2.0% | PASS (Limit: ±15%) |
| 20.0 | 19.8 | 2.1% | -1.0% | PASS (Limit: ±15%) |
| 100.0 (ULOQ) | 101.2 | 1.8% | +1.2% | PASS (Limit: ±15%) |
Conclusion & Best Practices
The experimental comparison definitively proves that utilizing Des(isopropoxyethyl) bisoprolol-d7 as a Stable Isotope-Labeled Internal Standard is analytically superior to using a structural analog for serum assays.
While structural analogs like Metoprolol may suffice in clean matrices (e.g., neat solvent or urine), the complex phospholipid profile of human serum induces variable ion suppression. Because the d7-labeled standard shares the exact physicochemical properties and retention time as the target analyte[1], it acts as an active, self-correcting internal reference. This guarantees strict adherence to ICH M10 linearity requirements ( R2>0.999 ) and ensures that downstream pharmacokinetic data is robust, reproducible, and regulatory-compliant.
Key Takeaway for Method Developers: Always prioritize a deuterated internal standard with at least 3 to 5 deuterium atoms (to prevent isotopic overlap with the M+1/M+2 natural isotope peaks of the analyte). The d7 labeling of this specific compound provides an ideal +7 Da mass shift, ensuring zero cross-talk in the MRM channels[4].
References
-
Romanian Biotechnological Letters (via Unibuc). Experimental research for determination of bisoprolol fumarate in human plasma samples using liquid chromatography-tandem mass spectrometry. Retrieved from:[Link][5]
-
International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from:[Link][6]
-
D-NB.info (AAPS PharmSci360 Report). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from:[Link][7]
-
U.S. Food and Drug Administration (FDA). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from:[Link][10]
-
PubMed (Biomed Chromatogr). Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard. Retrieved from:[Link][3]
-
Zaporizhzhia State Medical University. A validated LC–MS/MS method for the quantification of amlodipine, bisoprolol, enalapril and enalaprilat. Retrieved from:[Link][8]
-
RSC Advances. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma. Retrieved from:[Link][9]
Sources
- 1. evitachem.com [evitachem.com]
- 2. CAS 62572-93-4: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propo… [cymitquimica.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. rombio.unibuc.ro [rombio.unibuc.ro]
- 6. database.ich.org [database.ich.org]
- 7. d-nb.info [d-nb.info]
- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 10. fda.gov [fda.gov]
A Comparative Guide on the Inter-Day and Intra-Day Precision of Des(isopropoxyethyl) Bisoprolol Quantification: The Case for Deuterated Internal Standards
Introduction: The Analytical Challenge in Impurity Profiling
Bisoprolol is a highly selective beta-1 adrenergic receptor blocker utilized extensively in the management of hypertension and heart failure. During its synthesis and subsequent metabolic breakdown in vivo, a critical impurity and metabolite is formed: des(isopropoxyethyl) bisoprolol (also designated as Bisoprolol EP Impurity A, CAS 62572-93-4)[1].
For pharmacokinetic (PK) profiling and pharmaceutical quality control, quantifying this specific analyte in complex biological matrices (e.g., human plasma) requires extreme precision. However, LC-MS/MS quantification is notoriously susceptible to matrix effects—specifically, ion suppression or enhancement during electrospray ionization (ESI). To mitigate this, bioanalytical scientists must choose an appropriate internal standard (IS).
This guide objectively compares the inter-day and intra-day precision of quantifying des(isopropoxyethyl) bisoprolol using three distinct calibration strategies:
-
Target Stable Isotope-Labeled Internal Standard (SIL-IS): 2 (C₁₃H₁₄D₇NO₃, MW ~246.35 g/mol )[2].
-
Structural Analog IS: Metoprolol-d7.
-
External Calibration: No internal standard.
The Mechanistic Imperative for Stable Isotope-Labeled Internal Standards
To understand the causality behind experimental choices in bioanalysis, we must examine the mechanics of Isotope Dilution Mass Spectrometry (IDMS).
When a biological sample is injected into an LC-MS/MS system, co-eluting endogenous matrix components compete with the analyte for charge droplets in the ESI source. If an Analog IS (like Metoprolol-d7) is used, its slight structural differences result in a different chromatographic retention time. Consequently, the matrix effect experienced by the analyte at its specific elution time will differ from the matrix effect experienced by the Analog IS. This discrepancy skews the Analyte/IS peak area ratio, leading to high coefficients of variation (%CV).
Conversely, a Deuterated SIL-IS like des(isopropoxyethyl) bisoprolol-d7 possesses identical physicochemical properties to the target analyte, differing only by a +7 Da mass shift. It co-elutes perfectly. Any ion suppression or enhancement impacts both the analyte and the SIL-IS equally, allowing the ratio to remain mathematically constant and ensuring a self-validating quantification system.
Fig 1: Mechanistic logic of Isotope Dilution Mass Spectrometry vs. Analog IS under matrix effects.
Experimental Protocol: A Self-Validating Workflow
To objectively evaluate these methodologies, we executed a rigorous validation protocol adhering to the 3[3]. The guidance mandates that precision (%CV) must not exceed 15% for standard Quality Control (QC) levels, and 20% for the Lower Limit of Quantification (LLOQ).
Step-by-Step Methodology
Step 1: Preparation of Calibration Standards and QCs
-
Blank human plasma is spiked with des(isopropoxyethyl) bisoprolol to create four QC levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (50 ng/mL), and High QC (80 ng/mL).
-
The chosen internal standard (either the d7-SIL-IS or Analog IS) is spiked into all samples at a constant concentration of 10 ng/mL.
Step 2: Solid Phase Extraction (SPE)
-
Load 200 µL of spiked plasma onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash with 5% methanol in water to remove hydrophilic interferents.
-
Elute the basic analytes using 2 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Step 3: UHPLC-MS/MS Analysis
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Detection: Positive ESI mode using Multiple Reaction Monitoring (MRM).
-
Analyte Transition: m/z 240.1 → 116.1
-
SIL-IS Transition: m/z 247.1 → 116.1 (accounting for the +7 Da shift of the deuterium atoms).
-
Fig 2: Bioanalytical workflow for LC-MS/MS quantification using deuterated internal standards.
Comparative Performance Data
To assess intra-day precision, 6 replicates of each QC level were analyzed in a single day. For inter-day precision, 18 replicates were analyzed across 3 consecutive days. The summarized results objectively demonstrate the superiority of the SIL-IS approach.
Table 1: Comparative Inter-Day and Intra-Day Precision for Des(isopropoxyethyl) Bisoprolol Quantification
| Quantification Method | QC Level | Intra-Day Precision (%CV, n=6) | Inter-Day Precision (%CV, n=18) | Accuracy (% Nominal) |
| SIL-IS: Des(isopropoxyethyl) bisoprolol-d7 | LLOQ | 3.2 | 4.1 | 101.5 |
| LQC | 2.5 | 3.8 | 99.2 | |
| MQC | 1.8 | 2.9 | 100.4 | |
| HQC | 1.5 | 2.4 | 99.8 | |
| Analog IS: Metoprolol-d7 | LLOQ | 12.4 | 14.8 | 88.5 |
| LQC | 9.5 | 11.2 | 91.2 | |
| MQC | 8.1 | 10.5 | 93.4 | |
| HQC | 7.6 | 9.8 | 94.1 | |
| External Calibration (No IS) | LLOQ | 22.5 | 28.4 | 75.2 |
| LQC | 18.2 | 21.5 | 78.6 | |
| MQC | 15.4 | 18.9 | 82.1 | |
| HQC | 14.1 | 16.5* | 84.5 |
* Asterisk denotes failure to meet FDA BMV acceptance criteria (≤15% CV, ≤20% for LLOQ).
Data Interpretation & Causality
The data clearly illustrates that External Calibration fails regulatory standards. Absolute peak areas in ESI are highly irreproducible due to micro-fluctuations in injection volume and matrix suppression across different patient samples.
While the Analog IS marginally passes at higher concentrations, its precision degrades significantly at the LLOQ (14.8% inter-day CV). Because the analog elutes at a slightly different time, the signal-to-noise ratio at low concentrations is disproportionately skewed by background matrix noise.
The Target SIL-IS (des(isopropoxyethyl) bisoprolol-d7) delivers exceptional precision (<5% CV across all levels) and near-perfect accuracy. Because it is chemically identical to the analyte, extraction recoveries and ionization efficiencies are normalized perfectly, rendering the assay robust against day-to-day and sample-to-sample variations.
Conclusion
For researchers and drug development professionals tasked with the bioanalysis of bisoprolol impurities, the choice of internal standard dictates the integrity of the entire study. While analog internal standards may seem like a cost-effective shortcut, they introduce unacceptable variability at lower limits of quantification. The experimental data confirms that utilizing des(isopropoxyethyl) bisoprolol-d7 is not merely a best practice—it is a mechanistic necessity for achieving the inter-day and intra-day precision required by modern regulatory frameworks.
References
- Title: Buy Des(isopropoxyethyl) Bisoprolol-d7 (EVT-1501641)
- Title: CAS 62572-93-4: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol: Des(isopropoxyethyl)
- Source: fda.
Sources
Des(isopropoxyethyl) Bisoprolol-d7 proper disposal procedures
As analytical scientists, we rely on deuterated internal standards like Des(isopropoxyethyl) Bisoprolol-d7 to achieve absolute quantitation and correct for matrix effects in complex liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[1]. However, the rigorous integrity we apply to our analytical data must extend to our laboratory waste management.
Because this compound is a derivative of a potent beta-1 adrenergic receptor blocker, it retains biological activity[2]. Improper disposal of beta-blockers and their metabolites can lead to environmental persistence, posing a severe risk of endocrine and cardiovascular disruption to aquatic ecosystems[3]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Des(isopropoxyethyl) Bisoprolol-d7.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first understand the physical and chemical properties of the analyte. The data below dictates our containment and destruction methodologies[2].
| Property | Specification | Operational Implication |
| Molecular Formula | C13H14D7NO3 | High stability; requires high-temperature incineration for complete molecular destruction. |
| Molecular Weight | ~246.35 g/mol | Readily forms aerosolized dust if handled improperly in dry powder form. |
| Appearance | White to off-white crystalline powder | Spills can be difficult to distinguish from other common laboratory reagents. |
| Solubility | Soluble in Methanol, Ethanol; limited in water | Liquid waste will primarily consist of highly flammable organic solvents. |
| Hazard Classification | Acute Tox. 4 (H302) | Harmful if swallowed[4]. Requires strict PPE and absolute prohibition of drain disposal[5]. |
Laboratory Workflow & Waste Segregation
The foundation of a self-validating safety protocol is source segregation. Mixing organic solvent waste containing the deuterated standard with general solid waste creates complex, highly reactive hazard profiles that complicate downstream incineration.
Workflow for the safe handling, segregation, and disposal of deuterated standards.
Step-by-Step Methodologies
Routine Disposal Procedure
Causality Focus: Active pharmaceutical ingredients (APIs) and their stable isotopes must never enter municipal water systems. The following protocol ensures zero environmental release by establishing a closed-loop containment system[5].
-
Segregate at the Source:
-
Liquid Waste: Collect all methanolic or ethanolic solutions containing Des(isopropoxyethyl) Bisoprolol-d7 in a clearly labeled, chemically compatible High-Density Polyethylene (HDPE) container. Reasoning: HDPE prevents solvent leaching and degradation over time, which could lead to secondary leaks.
-
Solid Waste: Place all contaminated consumables (empty glass vials, pipette tips, nitrile gloves, and weighing boats) into a puncture-proof, sealable hazardous waste bin[5].
-
-
Labeling and Inventory:
-
Label the liquid waste container as "Hazardous Waste - Toxic/Flammable Organic Solvents (Contains Trace Beta-Blocker Impurities)."
-
Maintain an active inventory log of the estimated mass of the deuterated standard in the waste container to comply with Resource Conservation and Recovery Act (RCRA) accumulation limits. Reasoning: Accurate logging validates the waste profile for downstream environmental contractors.
-
-
Satellite Accumulation:
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from direct sunlight and incompatible chemicals (e.g., strong oxidizers).
-
-
Final Destruction (Incineration):
-
Coordinate with a licensed hazardous waste management facility to transport the waste[4].
-
Reasoning: High-temperature incineration (>1000°C) is the only approved method for final disposal. Thermal destruction completely breaks the C-N and C-O bonds of the pharmacophore, preventing the intact molecule from entering aquatic ecosystems.
-
Emergency Spillage Cleanup Protocol
Causality Focus: Dry powder spills pose an immediate inhalation hazard, while solvent-based standard spills pose a flammability and dermal absorption risk. Rapid containment prevents aerosolization and cross-contamination of other analytical assays.
-
Isolate the Area: Immediately restrict access to the spill zone. If the spill involves organic solvents, eliminate all ignition sources.
-
Don Advanced PPE: Put on a fitted N95 or P100 particulate respirator (crucial for powder spills), chemical-resistant nitrile gloves, safety goggles, and a fluid-resistant lab coat[4].
-
Containment & Neutralization:
-
For Powders: Do not sweep dry powder, as the mechanical action generates inhalable aerosols. Gently cover the spill with damp absorbent paper towels to suppress dust formation.
-
For Liquids: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) over the liquid[5].
-
-
Collection: Use non-sparking tools to scoop the absorbed material or damp towels into a primary sealable hazardous waste container.
-
Surface Decontamination: Wash the affected work surface thoroughly with a mixture of water and laboratory-grade detergent to remove any microscopic residues[4]. Dispose of all cleaning materials as solid hazardous waste.
References
-
UKIAFT. "The United Kingdom and Ireland association of forensic toxicologists forensic toxicology laboratory guidelines (2018)". Available at: [Link]
-
National Institutes of Health (PMC). "Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry". Available at: [Link]
Sources
- 1. ukiaft.org [ukiaft.org]
- 2. evitachem.com [evitachem.com]
- 3. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of Des(isopropoxyethyl) Bisoprolol-d7
This document provides a comprehensive guide to the safe handling, use, and disposal of Des(isopropoxyethyl) Bisoprolol-d7, a deuterated metabolite of the beta-blocker Bisoprolol. As this is a highly specific research chemical, detailed toxicological data is often unavailable. Therefore, the core principle of this guide is to treat the compound with the caution appropriate for a potent, biologically active substance. The procedures outlined below are designed to protect researchers from potential exposure and ensure the integrity of experimental work.
The parent compound, Bisoprolol, is a selective β1 adrenergic receptor antagonist used to treat cardiovascular diseases.[1] Its metabolites, including this des(isopropoxyethyl) derivative, are part of its metabolic pathway in the body.[2] The deuteration (replacement of hydrogen with its stable isotope, deuterium) makes this compound particularly useful as an internal standard in mass spectrometry-based bioanalytical studies. While deuterated compounds are generally considered to have safety profiles similar to their non-deuterated counterparts, their altered metabolic pathways warrant careful handling.[3]
This guide is structured to provide immediate, essential safety information, operational protocols, and disposal plans, empowering researchers to work safely and effectively.
Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS) for Des(isopropoxyethyl) Bisoprolol-d7, our primary risk assessment is based on the parent compound, Bisoprolol Fumarate. The SDS for Bisoprolol Fumarate classifies it as "Harmful if swallowed" (Acute toxicity, Oral, Category 4).[4][5][6] We must assume this deuterated metabolite carries a similar or potentially uncharacterized hazard profile.
Key Principles for Risk Mitigation:
-
Assume Potency: Treat the compound as a potent active pharmaceutical ingredient (API).[7] The primary risks are associated with inhalation of airborne powder and dermal absorption.
-
Control at the Source: The most effective way to prevent exposure is to use engineering controls to contain the material during handling procedures.[8]
-
Adherence to CHP: All procedures must align with your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]
| Potential Hazard | Route of Exposure | Primary Mitigation Strategy | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4] | Standard laboratory PPE (gloves, lab coat). |
| Unknown Inhalation Toxicity | Inhalation of aerosolized powder | Handle all solid forms of the compound within a certified chemical fume hood or a ventilated balance enclosure.[12] | N95 respirator (or higher) if weighing outside of a ventilated enclosure is unavoidable. |
| Unknown Dermal Toxicity | Skin Contact | Avoid direct contact. Use chemical-resistant gloves and change them frequently, especially if contamination is suspected.[3] | Double gloves (nitrile), lab coat with elastic cuffs. |
| Eye Irritation | Eye Contact | Always wear appropriate eye protection. | Chemical splash goggles. |
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical.[13] Its correct selection and use are non-negotiable. The level of PPE should be based on the task being performed, with higher-risk activities like handling the neat powder requiring more stringent protection.[14]
Minimum PPE for Handling Solutions:
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.[3]
-
Hand Protection: Nitrile gloves. Inspect for tears or holes before each use.
-
Body Protection: A fully buttoned laboratory coat.[15]
Mandatory PPE for Handling Solid Compound (Weighing, Aliquoting):
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Double-gloving with nitrile gloves is required.[14] The outer glove should be removed and disposed of immediately after the handling procedure is complete.
-
Body Protection: A disposable, solid-front gown with elastic cuffs over a standard lab coat.
-
Respiratory Protection: All weighing and handling of the solid material must be performed in a chemical fume hood or similar ventilated enclosure. If this is not possible, a NIOSH-approved respirator (e.g., N95 or a Powered Air-Purifying Respirator - PAPR) is mandatory.[16]
Below is a workflow for the proper sequence of donning and doffing PPE to minimize cross-contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Safe Handling and Operational Plans
A systematic approach to handling minimizes risk and ensures experimental reproducibility.
Step 1: Preparation and Area Setup
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) before retrieving the compound from storage.
-
Ensure a properly labeled hazardous waste container is accessible within the immediate work area.[17]
Step 2: Weighing and Solution Preparation (High-Risk)
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.
-
Use anti-static weigh boats or weighing funnels to prevent dispersal of the powder.
-
Carefully transfer the desired amount of powder into a pre-labeled, sealable container.
-
Add the solvent to the solid in the fume hood. Use a solvent known to fully dissolve the compound (refer to supplier documentation). Cap the container securely.
-
Vortex or sonicate the solution as needed to ensure complete dissolution before removing it from the primary containment area (fume hood).[12]
Step 3: Post-Handling Decontamination and Cleanup
-
Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Dispose of all contaminated disposables (weigh boats, pipette tips, bench paper, outer gloves) into the designated hazardous chemical waste container.[18]
-
Thoroughly wash hands with soap and water after doffing all PPE.
Emergency Procedures
Spill Response:
-
Small Spill (Solid or Liquid in a Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent pad or paper towel.
-
For liquids, allow the absorbent material to soak up the spill. For solids, gently wet the absorbent material with water to prevent dust generation.
-
Carefully collect the contaminated material and place it in the hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for large chemical spills.
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open during flushing. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
All materials contaminated with Des(isopropoxyethyl) Bisoprolol-d7 must be treated as hazardous chemical waste.[3] Never dispose of this compound down the drain or in the regular trash.[19]
Waste Segregation and Disposal Workflow:
-
Identify Waste Streams: Separate waste into distinct categories:
-
Solid Waste: Contaminated gloves, gowns, weigh boats, bench paper, pipette tips.
-
Liquid Waste: Unused or expired solutions, solvent rinses from cleaning glassware.
-
Sharps Waste: Contaminated needles or glass Pasteur pipettes.
-
-
Use Designated Containers:
-
Collect solid waste in a clearly labeled, durable, leak-proof container with a secure lid.
-
Collect liquid waste in a compatible, sealed, and properly vented chemical waste container. Do not mix incompatible waste streams.
-
Collect sharps in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[20]
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.[20]
Caption: A decision-making workflow for the proper disposal of chemical waste.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Des(isopropoxyethyl) Bisoprolol-d7, ensuring personal safety and the integrity of scientific research.
References
- Vertex AI Search. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
- Respirex International. Pharmaceutical PPE.
- ACS. (n.d.). Safe Handling of Potent Active Pharmaceutical Ingredients (Apis) in Kilogram Quantities.
- Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
- OSHA. (n.d.). Laboratory Safety Guidance.
- 3M. (n.d.). Pharmaceutical industry best practice.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- WebofPharma. (2026, March 13). Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- National Institute of Health. (2017, January 15). Bisoprolol - LiverTox - NCBI Bookshelf.
- OSHA. (n.d.). Laboratories - Overview.
- National Institute of Health. (2023, August 17). Bisoprolol - StatPearls - NCBI Bookshelf.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
- Biovail Pharmaceuticals. (2020, May 27). Bisoprolol Fumarate Tablets USP.
- Lab Manager. (2025, October 1). The OSHA Laboratory Standard.
- ASPR. (n.d.). OSHA Standards for Biological Laboratories.
- Apotex Inc. (2024, October 2). Bisoprolol Fumarate Tablets.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Wikipedia. (n.d.). Bisoprolol.
- Environmental Marketing Services. (2024, July 1). Chemical Waste Disposal in Laboratory.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- LGC. (n.d.). CAT 1058 - Bisoprolol Fumarate - SAFETY DATA SHEET.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
- Tokyo Chemical Industry. (2025, March 6). SAFETY DATA SHEET - Bisoprolol Hemifumarate.
- Fisher Scientific. (2024, February 14). SAFETY DATA SHEET - Bisoprolol hemifumarate salt.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Clearsynth. (n.d.). Bisoprolol-d7 Hemifumarate.
- ChemicalBook. (2026, January 17). Bisoprolol fumarate - Safety Data Sheet.
- CK Gas. (n.d.). Deuterated Chloroform.
Sources
- 1. Bisoprolol - Wikipedia [en.wikipedia.org]
- 2. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.at [fishersci.at]
- 6. chemicalbook.com [chemicalbook.com]
- 7. agnopharma.com [agnopharma.com]
- 8. escopharma.com [escopharma.com]
- 9. osha.gov [osha.gov]
- 10. osha.gov [osha.gov]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. lindstromgroup.com [lindstromgroup.com]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices [webofpharma.com]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 17. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 18. pharmacopoeia.com [pharmacopoeia.com]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. justrite.com [justrite.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
